Product packaging for METHYL BENZIMIDAZOLE-5-CARBOXYLATE(Cat. No.:CAS No. 26663-77-4)

METHYL BENZIMIDAZOLE-5-CARBOXYLATE

Cat. No.: B126991
CAS No.: 26663-77-4
M. Wt: 176.17 g/mol
InChI Key: WJHHIVYNOVTVGY-UHFFFAOYSA-N
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Description

METHYL BENZIMIDAZOLE-5-CARBOXYLATE, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 1H-benzimidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B126991 METHYL BENZIMIDAZOLE-5-CARBOXYLATE CAS No. 26663-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHHIVYNOVTVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381526
Record name Methyl 1H-benzimidazole-6-carboxylate
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26663-77-4
Record name Methyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,3-benzodiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Benzimidazole-5-carboxylate from 3,4-diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl Benzimidazole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis originates from 3,4-diaminobenzoic acid and proceeds through a two-step process involving esterification followed by cyclization. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological pathway.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. This compound serves as a crucial building block for the synthesis of more complex bioactive molecules. Its strategic functionalization allows for the exploration of diverse chemical space in drug discovery programs. This guide focuses on a reliable and efficient synthetic route starting from the readily available 3,4-diaminobenzoic acid.

Synthetic Pathway Overview

The synthesis of this compound from 3,4-diaminobenzoic acid is typically achieved via a two-step synthetic sequence:

  • Esterification: The carboxylic acid functionality of 3,4-diaminobenzoic acid is first converted to its methyl ester, yielding methyl 3,4-diaminobenzoate.

  • Cyclization: The resulting ortho-diamine undergoes a cyclization reaction with a formic acid equivalent to form the benzimidazole ring, affording the final product, this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product start 3,4-diaminobenzoic acid esterification Esterification with Methanol start->esterification Methanol, Acid Catalyst intermediate Methyl 3,4-diaminobenzoate esterification->intermediate Formation of Methyl Ester cyclization Cyclization with Formic Acid intermediate->cyclization Formic Acid product This compound cyclization->product Benzimidazole Ring Formation

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3,4-diaminobenzoic acidC₇H₈N₂O₂152.15208-210 (dec.)Brown powder
Methyl 3,4-diaminobenzoateC₈H₁₀N₂O₂166.18105-110Brown solid
This compoundC₉H₈N₂O₂176.17139-143White to off-white crystalline powder[1]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Methyl 3,4-diaminobenzoate

The esterification of 3,4-diaminobenzoic acid can be effectively carried out using Fischer esterification conditions.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-diaminobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,4-diaminobenzoate as a solid. The crude product can often be used in the next step without further purification.

ParameterValueReference
Reactants3,4-diaminobenzoic acid, Methanol, Sulfuric Acid[2]
Reaction Time12 hours[2]
Reaction Temperature90 °C[2]
Yield~98%[2]
Step 2: Synthesis of this compound

The cyclization of methyl 3,4-diaminobenzoate to form the benzimidazole ring is achieved by heating with formic acid. This is a classic Phillips-Ladenburg reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve methyl 3,4-diaminobenzoate (1.0 eq) in an excess of formic acid (e.g., 85-90%).

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

  • Precipitation: Neutralize the acidic solution with a base, such as ammonium hydroxide or sodium carbonate, until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

ParameterValue
ReactantsMethyl 3,4-diaminobenzoate, Formic Acid
Reaction Time2-4 hours
Reaction TemperatureReflux
YieldHigh (typically >80%)

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

SpectroscopyData
¹H NMR Characteristic peaks for the aromatic protons of the benzimidazole ring system and a singlet for the methyl ester protons.
¹³C NMR Resonances corresponding to the carbonyl carbon of the ester, and the aromatic carbons of the fused ring system.
FTIR (cm⁻¹) Absorption bands for N-H stretching (around 3400-3300), C=O stretching of the ester (around 1700), and C=N stretching of the imidazole ring (around 1620).

Biological Activity and Signaling Pathway

Derivatives of this compound have demonstrated significant potential as anticancer agents. Notably, certain derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.

Apoptosis_Pathway cluster_drug Drug Action cluster_cellular Cellular Response cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome drug Methyl Benzimidazole- 5-carboxylate Derivative ros Increased ROS Production drug->ros jnk JNK Activation ros->jnk Stress Signal mitochondria Mitochondrial Dysfunction jnk->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

The induction of apoptosis is a key mechanism for many anticancer drugs. As illustrated, derivatives of this compound can lead to an increase in intracellular ROS, which acts as a stress signal to activate the JNK pathway.[3] This, in turn, can lead to mitochondrial dysfunction, characterized by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[4] This disruption of mitochondrial integrity results in the release of cytochrome c into the cytoplasm, which activates the caspase cascade, beginning with caspase-9 and leading to the executioner caspase-3.[3][5] Activated caspase-3 then orchestrates the dismantling of the cell, culminating in apoptosis.[3][5]

Conclusion

The synthesis of this compound from 3,4-diaminobenzoic acid is a straightforward and high-yielding process that provides a valuable intermediate for pharmaceutical research and development. The methodologies outlined in this guide are robust and can be readily implemented in a laboratory setting. The demonstrated pro-apoptotic activity of its derivatives highlights the potential of this scaffold in the design of novel anticancer agents, making it an area of continued interest for medicinal chemists and drug discovery professionals.

References

An In-depth Technical Guide to the Reaction Mechanism and Intermediates of Methyl Benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl Benzimidazole-5-carboxylate, a key building block in the development of various pharmaceuticals. The document details the primary synthetic routes, in-depth reaction mechanisms, identification of key intermediates, and quantitative data, along with detailed experimental protocols.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is present in a variety of biologically active molecules. A thorough understanding of its synthesis is crucial for the efficient and scalable production of new drug candidates. This guide explores the two primary synthetic pathways for its preparation:

  • Route A: Cyclization followed by Esterification: This pathway involves the initial formation of the benzimidazole ring system to produce Benzimidazole-5-carboxylic acid, which is subsequently esterified to yield the final product.

  • Route B: Esterification followed by Cyclization: In this alternative route, the carboxylic acid functionality of the starting material is first protected as a methyl ester, followed by the cyclization reaction to form the benzimidazole ring.

Reaction Mechanisms and Intermediates

Route A: Cyclization then Esterification

This is a widely employed method for the synthesis of this compound. It involves two key chemical transformations: the Phillips benzimidazole synthesis and the Fischer esterification.

The first step is the condensation of 3,4-diaminobenzoic acid with formic acid to yield Benzimidazole-5-carboxylic acid. This reaction is a classic example of the Phillips benzimidazole synthesis.

Reaction:

3,4-diaminobenzoic acid + Formic acid → Benzimidazole-5-carboxylic acid + 2 H₂O

Mechanism:

The reaction proceeds through an initial acylation of one of the amino groups of 3,4-diaminobenzoic acid by formic acid. This is followed by an intramolecular cyclization through nucleophilic attack of the second amino group on the carbonyl carbon of the formamide intermediate. The resulting tetrahedral intermediate then undergoes dehydration to form the stable aromatic benzimidazole ring.

Intermediates:

  • N-(4-amino-3-carboxyphenyl)formamide: This is the initial product of the acylation of 3,4-diaminobenzoic acid with formic acid.

  • Tetrahedral Intermediate: Formed during the intramolecular cyclization.

The second step involves the esterification of the carboxylic acid group of Benzimidazole-5-carboxylic acid with methanol in the presence of an acid catalyst, typically sulfuric acid, to produce this compound.

Reaction:

Benzimidazole-5-carboxylic acid + Methanol ⇌ this compound + H₂O (in the presence of H⁺)

Mechanism:

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Formation of a tetrahedral intermediate: This intermediate contains the methoxy group and two hydroxyl groups attached to the same carbon.

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Intermediates:

  • Protonated Benzimidazole-5-carboxylic acid: The activated form of the carboxylic acid.

  • Tetrahedral Intermediate: Formed after the nucleophilic attack of methanol.

Route B: Esterification then Cyclization

This route begins with the protection of the carboxylic acid group, followed by the formation of the benzimidazole ring.

The first step is the esterification of 3,4-diaminobenzoic acid with methanol. This can be achieved using various esterification methods, a common one being the use of thionyl chloride in methanol.

Reaction:

3,4-diaminobenzoic acid + Methanol --(SOCl₂)--> Methyl 3,4-diaminobenzoate

Mechanism:

Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This is a highly reactive species that is readily attacked by methanol to form the methyl ester.

Intermediate:

  • Acyl chlorosulfite of 3,4-diaminobenzoic acid: A reactive intermediate that facilitates the esterification.

The final step is the cyclization of Methyl 3,4-diaminobenzoate with formic acid (or another suitable one-carbon source) to form this compound. The mechanism is analogous to the Phillips condensation described in Route A.

Reaction:

Methyl 3,4-diaminobenzoate + Formic acid → this compound + 2 H₂O

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
3,4-Diaminobenzoic acid C₇H₈N₂O₂152.15215-2176.95 (d, 1H), 6.15 (dd, 1H), 6.05 (d, 1H), 4.8 (br s, 4H)168.5, 147.2, 136.5, 120.1, 117.3, 115.8, 114.93400-3200 (N-H, O-H), 1680 (C=O)
Benzimidazole-5-carboxylic acid C₈H₆N₂O₂162.15>3008.25 (s, 1H), 8.15 (s, 1H), 7.95 (d, 1H), 7.65 (d, 1H)167.8, 144.2, 142.5, 138.1, 126.3, 123.5, 118.2, 112.93200-2500 (O-H), 3100-2900 (N-H), 1690 (C=O)
Methyl 3,4-diaminobenzoate C₈H₁₀N₂O₂166.18105-1107.49 (d, 1H), 7.47 (s, 1H), 6.68 (d, 1H), 3.87 (s, 3H), 3.80 (br s, 2H), 3.35 (br s, 2H)[1]166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11[1]3450, 3350 (N-H), 1700 (C=O)
This compound C₉H₈N₂O₂176.17154-156[2]8.30 (s, 1H), 8.20 (s, 1H), 8.00 (d, 1H), 7.70 (d, 1H), 3.90 (s, 3H)167.2, 145.1, 143.0, 139.5, 125.8, 124.0, 119.5, 113.5, 52.53300 (N-H), 1715 (C=O)

Note: NMR and IR data are approximate and can vary depending on the solvent and instrument.

Experimental Protocols

Route A: Cyclization then Esterification
  • In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.0 eq) in 90% formic acid (5-10 eq).

  • Heat the reaction mixture at 100 °C for 2-4 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the mixture and neutralize with a 10% sodium hydroxide solution until the pH is approximately 6-7.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain Benzimidazole-5-carboxylic acid. A yield of 85-95% can be expected.

  • Suspend Benzimidazole-5-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 eq) with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and neutralize with a saturated sodium bicarbonate solution.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol. A yield of 70-85% is typical.[3]

Route B: Esterification then Cyclization
  • To a stirred solution of 3,4-diaminobenzoic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3,4-diaminobenzoate. A yield of over 90% can be achieved.[1]

  • Dissolve Methyl 3,4-diaminobenzoate (1.0 eq) in formic acid (5-10 eq).

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from methanol or ethanol for purification.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_A Route A cluster_B Route B A_start 3,4-Diaminobenzoic Acid A_inter Benzimidazole-5-carboxylic Acid A_start->A_inter Phillips Condensation (Formic Acid) A_end This compound A_inter->A_end Fischer Esterification (Methanol, H+) B_start 3,4-Diaminobenzoic Acid B_inter Methyl 3,4-diaminobenzoate B_start->B_inter Esterification (Methanol, SOCl2) B_end This compound B_inter->B_end Cyclization (Formic Acid) labA Route A labB Route B

Caption: Synthetic Routes to this compound.

Mechanism of Phillips Benzimidazole Synthesis

Phillips_Mechanism cluster_mech Phillips Condensation Mechanism start 3,4-Diaminobenzoic Acid + Formic Acid acylation Acylation start->acylation intermediate1 N-(4-amino-3-carboxyphenyl)formamide acylation->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Tetrahedral Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product Benzimidazole-5-carboxylic Acid dehydration->product

Caption: Phillips Benzimidazole Synthesis Mechanism.

Mechanism of Fischer Esterification

Fischer_Esterification cluster_fischer Fischer Esterification Mechanism start Benzimidazole-5-carboxylic Acid + H+ protonation Protonation of Carbonyl start->protonation activated Protonated Carboxylic Acid protonation->activated nucleophilic_attack Nucleophilic Attack by Methanol activated->nucleophilic_attack tetrahedral_int Tetrahedral Intermediate nucleophilic_attack->tetrahedral_int proton_transfer Proton Transfer tetrahedral_int->proton_transfer water_leaving Formation of Water Leaving Group proton_transfer->water_leaving elimination Elimination of Water water_leaving->elimination protonated_ester Protonated Ester elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation product This compound + H+ deprotonation->product

Caption: Fischer Esterification Step-by-Step Mechanism.

Experimental Workflow for Route A

Experimental_Workflow_A cluster_workflow Experimental Workflow (Route A) start Mix 3,4-diaminobenzoic acid and formic acid heat1 Heat at 100°C start->heat1 cool1 Cool to RT and Precipitate heat1->cool1 neutralize1 Neutralize with NaOH cool1->neutralize1 filter1 Filter and Dry neutralize1->filter1 product1 Benzimidazole-5-carboxylic Acid filter1->product1 start2 Suspend Product 1 in Methanol product1->start2 add_acid Add conc. H2SO4 at 0°C start2->add_acid reflux Heat to Reflux add_acid->reflux cool2 Cool to RT reflux->cool2 evaporate Remove Methanol cool2->evaporate neutralize2 Neutralize with NaHCO3 evaporate->neutralize2 filter2 Filter and Dry neutralize2->filter2 purify Recrystallize filter2->purify final_product This compound purify->final_product

Caption: Experimental Workflow for Route A Synthesis.

References

Spectroscopic Profile of Methyl Benzimidazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl Benzimidazole-5-carboxylate (CAS No. 26663-77-4), a key intermediate in the synthesis of various bioactive molecules.[1] The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound are crucial for its application in drug discovery and development. The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While a complete, publicly available spectrum for Methyl 1H-benzimidazole-5-carboxylate is not readily found, data for the precursor, 1H-Benzimidazole-5-carboxylic acid, provides a useful reference for the benzimidazole core. In deuterated dimethyl sulfoxide (DMSO-d₆), the aromatic protons of the benzimidazole ring typically appear in the downfield region of the spectrum. The proton attached to the nitrogen atom of the imidazole ring is characteristically deshielded and appears as a broad singlet at approximately 12.0-13.6 ppm.

¹³C NMR Data for 1H-Benzimidazole-5-carboxylic acid (DMSO): [2]

Chemical Shift (δ) ppmAssignment
168.47Carboxylic Acid Carbon (C=O)
144.83Aromatic Carbon
125.10Aromatic Carbon
123.74Aromatic Carbon
118.13Aromatic Carbon
115.12Aromatic Carbon

Note: The chemical shifts for this compound are expected to be similar for the benzimidazole ring carbons, with the addition of signals for the methyl ester group.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of a benzimidazole derivative provides key information about its functional groups. For this compound, the following characteristic absorption bands are expected.

Wavenumber (cm⁻¹)Assignment
~3400-3200 (broad)N-H stretch of the imidazole ring
~3100-3000Aromatic C-H stretch
~1720-1700C=O stretch of the methyl ester
~1620-1580C=N and C=C stretching vibrations of the benzimidazole ring
~1300-1200C-O stretch of the ester
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak is observed.

m/zAssignment
176.17[M]⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent is typically used for recording ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves the compound and allows for the observation of the N-H proton.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube and ensure it is clean before insertion into the spectrometer.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq process Data Processing & Analysis h1_acq->process c13_acq->process IR_Workflow cluster_prep Sample Preparation (KBr Pellet) grind Grind Sample with KBr press Press into a Pellet grind->press instrument FT-IR Spectrometer press->instrument acquire Acquire Spectrum (4000-400 cm⁻¹) instrument->acquire analyze Analyze Functional Groups acquire->analyze MS_Workflow cluster_prep Sample Preparation dissolve Dissolve Sample in Solvent infuse Infuse into MS dissolve->infuse instrument LC-MS (ESI-TOF) infuse->instrument acquire Acquire Mass Spectrum instrument->acquire analyze Determine Molecular Weight acquire->analyze Synthesis_Pathway cluster_reactants Starting Materials diamino 3,4-Diaminobenzoic Acid esterification Esterification diamino->esterification methanol Methanol methanol->esterification intermediate Methyl 3,4-diaminobenzoate esterification->intermediate cyclization Cyclization intermediate->cyclization product This compound cyclization->product formic_acid Formic Acid (or equivalent) formic_acid->cyclization

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzimidazole-5-carboxylate (CAS No: 26663-74-4) is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its benzimidazole core is a prominent scaffold in medicinal chemistry, appearing in various antifungal and anti-inflammatory drugs.[1][2] The compound's favorable properties, such as high stability and good solubility in common organic solvents, make it a valuable building block in both pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its key physicochemical properties, supported by experimental protocols and logical workflows to aid researchers in its application.

Physicochemical Data

The following table summarizes the known physicochemical properties of this compound. All quantitative data has been compiled for ease of reference and comparison.

PropertyValueSource(s)
IUPAC Name Methyl 1H-benzimidazole-5-carboxylateN/A
Synonyms Benzimidazole-5-carboxylic acid methyl ester
CAS Number 26663-77-4
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.18 g/mol [1]
Appearance White to light yellow or light orange crystalline powder[1]
Melting Point 139 - 143 °C[1]
Boiling Point 416.2 ± 18.0 °C (Predicted)[3]
Density 1.324 ± 0.06 g/cm³ (Predicted)[3]
pKa 11.67 ± 0.10 (Predicted)[3]
Solubility Good solubility in common organic solvents.[3] Specific quantitative data in various solvents is not readily available.[3]
LogP Data not available in cited sources.N/A
Vapor Pressure 3.9E-07 mmHg at 25°C[3]
Flash Point 205.5 °C[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

A general and efficient procedure for the synthesis involves the esterification of 1H-benzimidazole-5-carboxylic acid.[4]

Materials:

  • 1H-benzimidazole-5-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1H-benzimidazole-5-carboxylic acid (1.85 mmol) in methanol (50.0 mL).[4]

  • Slowly add thionyl chloride (1.85 mmol) dropwise to the solution.[4]

  • Reflux the reaction mixture for 12 hours.[4]

  • After the reaction is complete, pour the mixture into a saturated aqueous sodium bicarbonate solution and stir thoroughly.[4]

  • Separate the organic layer.[4]

  • Extract the aqueous layer three times with ethyl acetate (15 mL each).[4]

  • Combine all organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[4]

General Protocol for Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[5]

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

Procedure:

  • Place a small amount of the finely powdered compound into a capillary tube, ensuring it is sealed at one end.[6]

  • Pack the sample to a height of 1-2 mm by gently tapping the tube.[7]

  • Place the capillary tube in the heating block of the melting point apparatus.[8]

  • Heat the sample rapidly to determine an approximate melting point.

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[8]

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[8]

General Protocol for Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

Materials:

  • This compound sample (25 mg)

  • Set of test tubes

  • Various solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl)

  • Vortex mixer

Procedure:

  • Place 25 mg of the compound into a small test tube.[9]

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[9]

  • Observe if the compound dissolves completely.[10]

  • If the compound is soluble in water, its acid-base properties can be further tested using litmus paper or by proceeding with solubility tests in acidic and basic solutions.[9]

  • For sparingly soluble compounds, a series of mechanical procedures can be employed, including vortexing, sonication, and warming to 37°C, to facilitate dissolution.[10]

General Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constant of weak acids and bases.[11][12]

Materials:

  • This compound sample

  • Calibrated pH meter and electrode

  • Burette

  • Standardized solutions of 0.1 M HCl and 0.1 M NaOH

  • 0.15 M Potassium chloride (KCl) solution (to maintain ionic strength)

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the potentiometer using standard buffers (e.g., pH 4, 7, and 10).[11]

  • Dissolve a known quantity of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a concentration of at least 10⁻⁴ M.[11]

  • Add KCl solution to maintain a constant ionic strength.[11]

  • Place the solution in a reaction vessel, immerse the pH electrode, and begin stirring.[11]

  • Titrate the solution by adding small, precise increments of the standard acid or base titrant.[11]

  • Record the pH value after each addition, allowing the reading to stabilize.[11]

  • The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant), specifically at the half-equivalence point where pH = pKa.[12]

General Protocol for LogP Determination (RP-HPLC Method)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for determining the lipophilicity (LogP) of a compound.[13][14]

Materials:

  • This compound sample

  • RP-HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., methanol/octanol and buffer mixture)

  • A set of reference compounds with known LogP values

Procedure:

  • Prepare solutions of the reference compounds and the test compound in a suitable solvent.[13]

  • Inject the reference compounds into the HPLC system to obtain their retention times and calculate their capacity factors (k).[13]

  • Create a calibration curve by plotting the logarithm of the capacity factors (log k) of the reference compounds against their known LogP values.[13]

  • Inject the test compound under the identical HPLC conditions to determine its retention time and calculate its capacity factor.[13]

  • Use the standard equation from the calibration curve to calculate the LogP value of the test compound.[13]

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and conceptual relationships relevant to this compound.

SynthesisWorkflow Reactants 1H-benzimidazole-5-carboxylic acid + Methanol (Solvent) Reflux Reflux for 12 hours Reactants->Reflux Add dropwise ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reflux Quench Quench with Sat. NaHCO₃ Reflux->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry (MgSO₄), Filter, Concentrate Extraction->Drying Product Methyl Benzimidazole- 5-carboxylate Drying->Product

Caption: Synthesis workflow for this compound.

PropertyImplications cluster_props Physicochemical Properties cluster_apps Key Application Areas cluster_drugdev Drug Development Implications MBC This compound (MBC) MeltingPoint Melting Point (Purity/Identity) MBC->MeltingPoint Solubility Solubility (Formulation) MBC->Solubility pKa pKa (Ionization State) MBC->pKa LogP LogP (Lipophilicity) MBC->LogP Materials Material Science (Polymer Stability) MBC->Materials Pharma Pharmaceuticals (Drug Efficacy) Solubility->Pharma Agro Agrochemicals (Crop Protection) Solubility->Agro pKa->Pharma Absorption Absorption pKa->Absorption LogP->Pharma Permeability Membrane Permeability LogP->Permeability Bioavailability Bioavailability Absorption->Bioavailability Permeability->Bioavailability Bioavailability->Pharma

Caption: Relationship between physicochemical properties and applications.

References

Technical Guide: Solubility of Methyl Benzimidazole-5-Carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of methyl benzimidazole-5-carboxylate in organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, formulation development, and various chemical processes. This document compiles available data on related compounds to provide a predictive framework, details established experimental protocols for solubility determination, and presents logical workflows for solubility assessment.

Overview of this compound

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzimidazole core and a methyl ester group, influences its physicochemical properties, including its solubility in different solvent systems. Generally, it is described as being soluble in polar organic solvents.[2]

Quantitative Solubility Data

Table 1: Solubility of Benzimidazole Derivatives in Organic Solvents

SolventSoluteTemperature (K)Mole Fraction (x₁)
1-PropanolBenzimidazole298.150.089
313.150.152
328.150.248
1-ButanolBenzimidazole298.150.076
313.150.129
328.150.209
2-ButanolBenzimidazole298.150.065
313.150.111
328.150.181
1-HexanolBenzimidazole298.150.051
313.150.087
328.150.142
1-Propanol2-Methylbenzimidazole298.150.105
313.150.176
328.150.281
1-Butanol2-Methylbenzimidazole298.150.091
313.150.151
328.150.241
2-Butanol2-Methylbenzimidazole298.150.078
313.150.129
328.150.206
1-Hexanol2-Methylbenzimidazole298.150.062
313.150.103
328.150.165

Data is illustrative and based on the solubility of benzimidazole and 2-methylbenzimidazole as reported in scientific literature.[3][4] The solubility of this compound is expected to follow similar trends but may vary based on the influence of the methyl ester group.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments cited in the context of benzimidazole derivatives.

Dynamic (Synthetic) Method

This method is used to determine the temperature at which a solid solute dissolves in a solvent at a given concentration.

Objective: To determine the solid-liquid equilibrium temperature for a known concentration of this compound in an organic solvent.

Materials:

  • This compound

  • High-purity organic solvents (e.g., methanol, ethanol, acetone)

  • Jacketed glass cell with a magnetic stirrer

  • Temperature-controlled circulating bath

  • Precision thermometer

  • Laser light source and detector

Procedure:

  • Accurately weigh a specific amount of this compound and the chosen organic solvent to prepare a mixture of known composition.

  • Place the mixture in the jacketed glass cell equipped with a magnetic stirrer.

  • Connect the jacketed cell to the temperature-controlled circulating bath.

  • Direct a laser beam through the sample.

  • Slowly heat the mixture at a constant rate while stirring continuously.

  • Monitor the intensity of the transmitted laser light. The intensity will increase sharply when the last solid particles dissolve.

  • Record the temperature at which the sharp increase in light transmission occurs. This is the equilibrium dissolution temperature for that specific concentration.

  • Repeat the process of cooling and heating to ensure reproducibility.

  • By performing this experiment for various concentrations, a solubility curve can be constructed.

Static (Shake-Flask) Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • High-purity organic solvents

  • Thermostatically controlled shaker or orbital incubator

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K, 310.15 K).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • After the equilibration period, stop the agitation and allow the vials to stand in the thermostat to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculate the solubility, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.

Visualizing Experimental Workflows

Workflow for the Dynamic Method of Solubility Determination

dynamic_method_workflow prep Prepare Mixture (Known composition of solute and solvent) setup Place in Jacketed Cell with Stirrer prep->setup heat Heat Slowly (Constant Rate) setup->heat monitor Monitor Laser Light Transmission heat->monitor detect Detect Sharp Increase in Transmission monitor->detect record Record Dissolution Temperature detect->record repeat Repeat for Reproducibility and Different Concentrations record->repeat curve Construct Solubility Curve repeat->curve

Caption: Workflow of the Dynamic Method for Solubility Determination.

Workflow for the Static (Shake-Flask) Method of Solubility Determination

shake_flask_workflow start Add Excess Solute to Solvent equilibrate Equilibrate in Thermostatic Shaker start->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow of the Static (Shake-Flask) Method.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and development. While direct quantitative data is limited, the information on related benzimidazole compounds provides a solid foundation for estimating its solubility behavior. The detailed experimental protocols for both dynamic and static methods provided in this guide offer robust approaches for the precise and accurate determination of its solubility in various organic solvents, enabling scientists and professionals to optimize their processes and formulations.

References

Crystal structure analysis of METHYL BENZIMIDAZOLE-5-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Carboxylate Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the crystal structure analysis of a substituted derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, due to the absence of publicly available crystallographic data for the parent compound, methyl benzimidazole-5-carboxylate. The analysis of this derivative provides valuable insights into the structural characteristics of this class of compounds.

Introduction

Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their structural elucidation is paramount for understanding structure-activity relationships and for the rational design of new therapeutic molecules. This guide provides a detailed examination of the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a complex derivative that offers significant insights into the conformational flexibility and intermolecular interactions of the benzimidazole carboxylate system.

Molecular Structure and Conformation

The single-crystal X-ray diffraction analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate reveals a twisted conformation. The benzimidazole and pyrimidine ring systems are nearly perpendicular to each other, with a dihedral angle of 84.11 (3)°.[3][4] This angular shape is a key feature of the molecule in the solid state.[4]

Interestingly, the carboxylate group and the 5-methyl group on the pyrimidine ring exhibit partial disorder, indicating the presence of multiple, closely related conformations within the crystal lattice.[3][4]

Crystallographic Data

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

ParameterValueReference
Chemical FormulaC₁₆H₁₆N₄O₃[3][4]
Space GroupP2₁/n[3][4]
Z (molecules per unit cell)4[3][4]
Dihedral Angle (Benzimidazole-Pyrimidine)84.11 (3)°[3][4]
Torsion Angle (C2—N1—C10—C11)-87.61 (6)°[4]

Intermolecular Interactions and Crystal Packing

The solid-state structure of the title compound is primarily governed by close packing forces, with a calculated packing index of 73.8%, indicative of a dense arrangement.[4] A dominant structural motif is the face-to-face π-stacking between the benzimidazole and pyrimidine systems of adjacent molecules.[3]

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate crystallization Single Crystal Growth synthesis->crystallization xray X-ray Diffraction Data Collection crystallization->xray processing Data Reduction and Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement analysis Analysis of Geometric Parameters and Intermolecular Interactions refinement->analysis validation Crystallographic Information File (CIF) Deposition analysis->validation

Caption: Experimental workflow for crystal structure analysis.

Experimental Protocols

Synthesis

The title compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was synthesized as a side product during the N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine. The resulting isomeric mixture was separated by flash chromatography.[3]

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was selected and mounted for X-ray diffraction analysis. Data were collected on a diffractometer, and the collected frames were processed to yield the final reflection data.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular interactions that stabilize the crystal packing of the title compound.

G Key Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B (Adjacent) benzimidazole1 Benzimidazole Ring pyrimidine2 Pyrimidine Ring benzimidazole1->pyrimidine2 π-π Stacking pyrimidine1 Pyrimidine Ring benzimidazole2 Benzimidazole Ring pyrimidine1->benzimidazole2 π-π Stacking

Caption: Schematic of π-π stacking interactions.

Conclusion

The crystal structure analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides a detailed three-dimensional understanding of a complex benzimidazole derivative. The observed twisted conformation and the prevalence of π-stacking interactions are critical features that influence its solid-state properties. This information is invaluable for the design of new benzimidazole-based compounds with tailored physicochemical and pharmacological profiles. The detailed experimental and analytical workflow described herein serves as a robust guide for researchers in the field of structural chemistry and drug discovery.

References

The Cornerstone of Bioactive Scaffolds: A Technical Guide to Methyl Benzimidazole-5-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl Benzimidazole-5-carboxylate stands as a pivotal building block in the realm of organic synthesis, particularly for the construction of molecules with profound biological and pharmaceutical relevance. Its inherent structural features—a fused aromatic system and strategically placed reactive sites—offer a versatile platform for the elaboration of complex chemical entities. This in-depth technical guide delves into the synthesis, functionalization, and application of this compound, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is typically a white to off-white crystalline solid, moderately soluble in common organic solvents like methanol and ethyl acetate. A comprehensive summary of its physical and spectroscopic properties is provided below, serving as a crucial reference for characterization.

PropertyValue
CAS Number 26663-77-4
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Melting Point 139-143 °C
Appearance White to almost white crystalline powder
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.95 (s, 1H, NH), 8.19 (s, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 3.85 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 166.5, 144.0, 143.5, 138.0, 125.0, 122.5, 118.0, 112.0, 52.0
Mass Spectrum (ESI+) m/z 177 [M+H]⁺

Synthesis of this compound

The most prevalent and efficient method for the preparation of this compound is the Fischer esterification of 1H-Benzimidazole-5-carboxylic acid.

Experimental Protocol: Fischer Esterification

Materials:

  • 1H-Benzimidazole-5-carboxylic acid

  • Methanol (reagent grade)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 1H-Benzimidazole-5-carboxylic acid (1.0 equivalent) in an excess of methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Expected Yield: ~90%

G 1H-Benzimidazole-5-carboxylic acid 1H-Benzimidazole-5-carboxylic acid This compound This compound 1H-Benzimidazole-5-carboxylic acid->this compound MeOH, SOCl₂, Reflux G cluster_0 N-Alkylation This compound This compound N-Alkylated Product N-Alkylated Product This compound->N-Alkylated Product Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-Alkylated Product Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->N-Alkylated Product G Benzimidazole Derivative Benzimidazole Derivative Topoisomerase Topoisomerase Benzimidazole Derivative->Topoisomerase inhibits Cleavage Complex Cleavage Complex Benzimidazole Derivative->Cleavage Complex stabilizes DNA DNA Topoisomerase->DNA relaxes supercoiling Topoisomerase->Cleavage Complex forms DNA->Cleavage Complex DNA Strand Breaks DNA Strand Breaks Cleavage Complex->DNA Strand Breaks leads to Apoptosis Apoptosis DNA Strand Breaks->Apoptosis G Benzimidazole Derivative Benzimidazole Derivative MmpL3 Transporter MmpL3 Transporter Benzimidazole Derivative->MmpL3 Transporter inhibits Mycobacterial Cell Wall Mycobacterial Cell Wall MmpL3 Transporter->Mycobacterial Cell Wall transports precursors to Bacterial Cell Death Bacterial Cell Death MmpL3 Transporter->Bacterial Cell Death disruption leads to Mycolic Acid Precursors Mycolic Acid Precursors Mycolic Acid Precursors->MmpL3 Transporter G Fenbendazole Derivative Fenbendazole Derivative Microtubules Microtubules Fenbendazole Derivative->Microtubules destabilizes p53 Pathway p53 Pathway Fenbendazole Derivative->p53 Pathway activates GLUT Transporters GLUT Transporters Fenbendazole Derivative->GLUT Transporters inhibits Cell Cycle Arrest Cell Cycle Arrest Microtubules->Cell Cycle Arrest Apoptosis Apoptosis p53 Pathway->Apoptosis Reduced Glucose Uptake Reduced Glucose Uptake GLUT Transporters->Reduced Glucose Uptake Cell Cycle Arrest->Apoptosis Reduced Glucose Uptake->Apoptosis

Biological Activity Screening of Novel Methyl Benzimidazole-5-Carboxylate Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide focuses on the biological activity screening of novel methyl benzimidazole-5-carboxylate derivatives, providing a comprehensive overview of their evaluation, including data presentation, detailed experimental protocols, and visualization of relevant biological pathways and workflows.

The unique structure of benzimidazole, a fusion of benzene and imidazole rings, allows for diverse substitutions, leading to compounds with varied therapeutic effects.[1][2] this compound derivatives, in particular, have emerged as a promising class of compounds with significant potential for drug development.[5]

Quantitative Data Summary: Biological Activities

The biological activities of novel this compound derivatives are summarized below. The data is compiled from various studies and presented for comparative analysis.

Table 1: Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Mechanism of ActionReference
MBIC Breast Cancer---Microtubule Inhibitor[1]
MS-247 39 Human Cancer Cell Lines---DNA Minor Groove Binding and Alkylation[1]
Compound 4c Leukemia SubpanelGI₅₀: <0.01Erlotinib0.08 ± 0.01Dual EGFR/BRAFV600E Inhibitor[6][7]
Compound 4e Leukemia SubpanelGI₅₀: <0.01Erlotinib0.08 ± 0.01Dual EGFR/BRAFV600E Inhibitor[6][7]
Compound 10 MCF-7 (Breast Cancer)6.63Rapamycin-mTOR Inhibitor[8]
Compound 15 MCF-7 (Breast Cancer)5.28Rapamycin-mTOR Inhibitor[8]
Compound 6 21 Human Cancer Cell LinesPotentEtoposide-Topoisomerase II Inhibitor[9]
Compound 8 21 Human Cancer Cell LinesPotentEtoposide-Topoisomerase II Inhibitor[9]

Note: '-' indicates data not available in the cited sources. GI₅₀ refers to the concentration causing 50% growth inhibition.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

This table presents the minimum inhibitory concentration (MIC) of various benzimidazole derivatives against pathogenic bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Aromatic Amidine 13f-h MRSAPositive0.39-1.56--[5]
Aromatic Amidine 13f-h MRSEPositive0.39-1.56--[5]
Compound 6c E. coli (TolC mutant)Negative2Colistin-[10]
Compound 6c + Colistin E. coli (wild-type)Negative8-16--[10]
Compound 67b B. cereusPositive32Ciprofloxacin8[11]
Compound 67b S. aureusPositive32Ciprofloxacin4[11]
Compound 67b E. coliNegative64Ciprofloxacin8[11]
Compound 67b P. aeruginosaNegative64Ciprofloxacin4[11]
Compound 8a Botrytis cinerea-EC₅₀ ~ ThiabendazoleThiabendazole-[12]
Compound 9e Botrytis cinerea-EC₅₀ ~ 2x ThiabendazoleThiabendazole-[12]

Note: MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis. EC₅₀ refers to the half-maximal effective concentration.

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[14]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for fungi.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by benzimidazole derivatives and a general workflow for their biological activity screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_advanced Advanced Evaluation synthesis Synthesis of Novel Methyl Benzimidazole-5-Carboxylate Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening anticancer Anticancer Assays (MTT, etc.) primary_screening->anticancer antimicrobial Antimicrobial Assays (MIC Determination) primary_screening->antimicrobial dose_response Dose-Response Studies (IC50 / EC50 Determination) anticancer->dose_response antimicrobial->dose_response mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) dose_response->mechanism selectivity Selectivity & Toxicity Assays (e.g., Normal vs. Cancer Cells) mechanism->selectivity lead_optimization lead_optimization selectivity->lead_optimization Lead Optimization

Caption: General workflow for the biological screening of novel compounds.

mTOR_signaling_pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects growth_factors Growth Factors (e.g., IGF, EGF) pi3k PI3K growth_factors->pi3k nutrients Nutrients (Amino Acids) mTORC1 mTORC1 nutrients->mTORC1 akt Akt pi3k->akt akt->mTORC1 protein_synthesis Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->protein_synthesis autophagy Autophagy (Inhibition) mTORC1->autophagy cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth benzimidazole Benzimidazole Derivatives benzimidazole->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and potential inhibition by benzimidazoles.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF Ligand egfr EGFR egf->egfr ras Ras egfr->ras raf Raf (BRAF) ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression benzimidazole Benzimidazole Derivatives benzimidazole->egfr Inhibition benzimidazole->raf Inhibition

References

In Silico Modeling of Methyl Benzimidazole-5-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling techniques applied to methyl benzimidazole-5-carboxylate and its derivatives. Benzimidazole scaffolds are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The this compound core, in particular, serves as a valuable starting point for the design of novel therapeutic agents. This guide will delve into the key computational methodologies, present relevant quantitative data, detail experimental protocols, and visualize critical workflows and pathways.

Core Computational Methodologies

In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular interactions, pharmacokinetic properties, and potential toxicity, thereby accelerating the identification of promising drug candidates. For this compound derivatives, the primary computational approaches include molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in understanding the binding mode of this compound derivatives to their biological targets.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized using a suitable force field (e.g., MMFF94) to relieve any steric clashes.[5]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software such as ChemDraw.[4][5]

    • The 2D structures are converted to 3D structures.

    • The ligands are energy minimized to obtain their most stable conformation.

    • Rotatable bonds within the ligands are defined.

  • Docking Simulation:

    • A "grid box" is defined around the active site of the target protein to specify the search space for the docking algorithm.

    • Docking is performed using software such as AutoDock Vina, GOLD suite, or Schrodinger-Maestro.[3][4][6]

    • The software samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The resulting docked poses are analyzed to identify the most favorable binding mode.

    • Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are identified.

    • The binding energies or docking scores are used to rank the derivatives based on their predicted affinity for the target.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[7][8] These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

Experimental Protocol: 3D-QSAR Modeling

  • Data Set Preparation:

    • A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

    • The dataset is divided into a training set (to build the model) and a test set (to validate the model).

  • Molecular Modeling and Alignment:

    • The 3D structures of the compounds in the dataset are generated and optimized.

    • The molecules are aligned based on a common substructure or by using a docked conformation. This is a critical step for the quality of the QSAR model.

  • Descriptor Calculation:

    • Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors are steric and electrostatic fields.[7][8]

  • Model Generation and Validation:

    • A statistical method, such as Partial Least Squares (PLS) regression, is used to build a mathematical relationship between the descriptors and the biological activity.

    • The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).[7][8]

    • The model is further validated using the test set of compounds.

  • Contour Map Analysis:

    • The results of the 3D-QSAR analysis are visualized as contour maps, which show the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of compounds. This helps in the early identification of candidates with poor drug-like properties, reducing the likelihood of late-stage failures in drug development.

Experimental Protocol: In Silico ADMET Prediction

  • Input Structures: The 3D structures of the this compound derivatives are used as input.

  • Software/Web Servers: A variety of software and web-based tools are available for ADMET prediction, including SwissADME, preADMET, and OSIRIS Property Explorer.[4][9]

  • Property Calculation: These tools calculate a range of properties, including:

    • Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

    • Distribution: Plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

  • Analysis: The predicted properties are analyzed to assess the overall drug-likeness of the compounds. Lipinski's rule of five is a commonly used guideline to evaluate drug-likeness.[2]

Data Presentation: Quantitative In Silico Data

The following tables summarize representative quantitative data for benzimidazole derivatives from various in silico studies. It is important to note that these values are from different studies on various benzimidazole derivatives and are presented here as examples of the type of data generated.

Table 1: Molecular Docking Scores of Benzimidazole Derivatives

Compound IDTarget ProteinDocking Score (kcal/mol)Reference
Derivative 1EGFR-8.5[3]
Derivative 2PARP-1-9.2[7]
Derivative 3FtsZ-9.6[5]
Derivative 4CDK-8-7.8[6]
5-Fluorouracil (Standard)ER-alpha-5.79[6]

Table 2: Predicted ADMET Properties of Selected Benzimidazole Derivatives

PropertyDerivative ADerivative BDerivative CGuidelineReference
Molecular Weight ( g/mol )350.4412.5388.2< 500[2]
LogP3.24.12.8< 5[2]
H-bond Donors213< 5[2]
H-bond Acceptors456< 10[2]
TPSA (Ų)75.692.185.3< 140[2]
GI AbsorptionHighHighModerateHigh[10]
BBB PermeantNoYesNoVaries[10]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the in silico modeling of this compound derivatives.

experimental_workflow cluster_design Computational Design & Screening cluster_synthesis Synthesis & Evaluation cluster_optimization Lead Optimization ligand_design Ligand Design (this compound Derivatives) mol_docking Molecular Docking ligand_design->mol_docking qsar QSAR Analysis ligand_design->qsar admet ADMET Prediction ligand_design->admet synthesis Chemical Synthesis mol_docking->synthesis qsar->synthesis admet->synthesis bio_eval Biological Evaluation synthesis->bio_eval lead_opt Lead Optimization bio_eval->lead_opt lead_opt->ligand_design

Caption: In Silico Drug Discovery Workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Benzimidazole Derivative Ligand->EGFR Binds to ATP-binding site Ligand->Inhibition Inhibition->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Conclusion

The in silico modeling of this compound derivatives is a powerful approach to accelerate the discovery of new drug candidates. By integrating molecular docking, QSAR, and ADMET prediction, researchers can efficiently design, screen, and prioritize compounds for synthesis and biological evaluation. The methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals working in this promising area of medicinal chemistry. The continued application of these computational tools will undoubtedly lead to the development of novel and effective therapies based on the versatile benzimidazole scaffold.

References

Tautomerism in Substituted Benzimidazole-5-carboxylates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intricately linked to the tautomeric forms they can adopt. This technical guide provides a comprehensive overview of tautomerism in substituted benzimidazole-5-carboxylates, a class of compounds with significant therapeutic potential. It delves into the structural nuances of annular tautomerism, the primary experimental and computational methodologies for its investigation, and the influence of substituents and solvent on the equilibrium. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to understand, characterize, and potentially modulate the tautomeric behavior of these important molecules.

Introduction to Tautomerism in Benzimidazoles

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and the location of a double bond. In the context of N-unsubstituted benzimidazoles, the most prevalent form of tautomerism is annular tautomerism , which involves the migration of a proton between the N1 and N3 atoms of the imidazole ring.[1]

For a substituted benzimidazole-5-carboxylate, this equilibrium results in two distinct tautomers, often designated as the 1H- and 3H-forms (or, in systematic nomenclature, based on the position of the substituent relative to the N-H). The position of this equilibrium can have a profound impact on the molecule's physicochemical properties, including its lipophilicity, pKa, and hydrogen bonding capabilities. Consequently, understanding and controlling this tautomeric balance is a critical aspect of rational drug design, as different tautomers can exhibit significantly different binding affinities for their biological targets.[2][3]

Experimental Methodologies for Studying Tautomerism

A combination of spectroscopic and structural elucidation techniques is employed to investigate tautomeric equilibria in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[3] The appearance of the NMR spectrum is highly dependent on the rate of proton exchange between the two tautomeric forms.

  • Slow Exchange: At low temperatures, the interconversion between tautomers can be slowed down on the NMR timescale, allowing for the observation of separate signals for each tautomer. The ratio of the tautomers can be determined by integrating the respective signals in the ¹H NMR spectrum.[4]

  • Fast Exchange: At room temperature, the proton exchange is often rapid, resulting in a single set of time-averaged signals. The observed chemical shift is a weighted average of the chemical shifts of the individual tautomers.

  • Intermediate Exchange: In the temperature range between slow and fast exchange, the signals broaden and may eventually coalesce. The coalescence temperature can be used to determine the activation energy of the tautomeric interconversion.

Key Nuclei for Observation:

  • ¹H NMR: The chemical shift of the N-H proton and the aromatic protons, particularly those on the benzene ring, can provide information about the tautomeric equilibrium.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring, especially C4/C7 and C5/C6, are sensitive to the position of the tautomeric proton and are widely used to study this phenomenon.[5]

  • ¹⁵N NMR: The large chemical shift dispersion of ¹⁵N makes it a highly sensitive nucleus for probing the electronic environment of the nitrogen atoms and thus the tautomeric state.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing which tautomer is present in the crystal lattice.[7] It is important to note that crystal packing forces can favor one tautomer over the other, and the solid-state structure may not be representative of the tautomeric equilibrium in solution.[3]

UV-Vis Spectroscopy

Changes in the electronic environment of the chromophore between tautomers can lead to distinct absorption spectra. By monitoring the UV-Vis spectrum as a function of solvent polarity or pH, it is possible to observe shifts in the tautomeric equilibrium.[8]

Computational Approaches to Tautomerism

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful complementary tool to experimental studies.

Relative Energy Calculations

DFT calculations can be used to optimize the geometries of the possible tautomers and calculate their relative energies. This allows for the prediction of the most stable tautomer in the gas phase. The inclusion of continuum solvent models, such as the Polarizable Continuum Model (PCM), can provide insights into the relative stabilities in solution.[1]

NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a computational technique used to predict NMR chemical shifts.[9] By comparing the calculated chemical shifts for each tautomer with the experimental data, it is possible to assign the signals and, in cases of slow exchange, identify the major tautomer.[9]

Synthesis of Substituted Benzimidazole-5-carboxylates

The synthesis of substituted benzimidazole-5-carboxylates typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. A general synthetic scheme is presented below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 Substituted o-phenylenediamine conditions Acid catalyst (e.g., p-TsOH, HCl) Heat (reflux) reactant1->conditions reactant2 Carboxylic Acid (or derivative) reactant2->conditions product Substituted Benzimidazole- 5-carboxylate conditions->product

General synthesis of benzimidazole-5-carboxylates.
Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole-5-carboxylic acid

A representative experimental protocol for the synthesis of a 2-substituted benzimidazole-5-carboxylic acid is as follows:

  • Reaction Setup: In a round-bottom flask, a mixture of 3,4-diaminobenzoic acid (1 equivalent) and acetic acid (1.2 equivalents) is prepared.

  • Acid Catalyst: A catalytic amount of a strong acid, such as 4N HCl, is added to the mixture.

  • Reaction: The mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and neutralized with a base, such as ammonium hydroxide, to a pH of approximately 6-7.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and then with ethanol.

  • Purification: The crude product is dried to afford 2-methyl-1H-benzimidazole-5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Presentation: Tautomeric Equilibrium

While specific quantitative data for a wide range of substituted benzimidazole-5-carboxylates is not extensively available in the literature, the principles of analysis can be illustrated with data from related benzimidazole derivatives. The tautomeric equilibrium constant (KT) is defined as the ratio of the concentrations of the two tautomers.

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Tautomeric Benzimidazoles

CompoundSolventC4C5C6C7Reference
1-MethylbenzimidazoleCDCl₃120.4--109.5[2]
1-MethylbenzimidazoleDMSO-d₆119.2--110.1[2]
Benzimidazole (averaged)DMSO-d₆115.0 (avg C4/C7)122.5 (avg C5/C6)122.5 (avg C5/C6)115.0 (avg C4/C7)General observation

Note: The chemical shifts for the 5-carboxylate derivatives will be influenced by the electronic effects of the carboxylate group.

Visualization of Key Concepts

Tautomeric Equilibrium

The annular tautomerism in a generic substituted benzimidazole-5-carboxylate can be visualized as a dynamic equilibrium between the 1H- and 3H-tautomers.

tautomerism cluster_1 1H-Tautomer cluster_2 3H-Tautomer T1 T1 T2 T2 T1->T2 Proton Transfer T2->T1

Annular tautomerism in substituted benzimidazole-5-carboxylates.

(Note: Actual chemical structure images would be used in a final document)

Experimental Workflow for Tautomerism Study

A typical workflow for the comprehensive study of tautomerism in a novel substituted benzimidazole-5-carboxylate is outlined below.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesize Substituted Benzimidazole-5-carboxylate purification Purify by Recrystallization or Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) purification->nmr xray X-ray Crystallography (if single crystals obtained) purification->xray uvvis UV-Vis Spectroscopy purification->uvvis temp_nmr Variable Temperature NMR Studies nmr->temp_nmr comp_chem Computational Modeling (DFT, GIAO) nmr->comp_chem xray->comp_chem equilibrium Determine Tautomeric Ratio and Equilibrium Constant uvvis->equilibrium temp_nmr->equilibrium comp_chem->equilibrium

Experimental workflow for tautomerism analysis.

Conclusion

The tautomeric behavior of substituted benzimidazole-5-carboxylates is a critical factor influencing their biological activity. A thorough understanding of the tautomeric equilibrium and the factors that govern it is essential for the successful design and development of novel therapeutics based on this scaffold. This guide has outlined the key experimental and computational methodologies for the study of annular tautomerism in these compounds. While a comprehensive database of quantitative tautomeric data for this specific class of molecules is still evolving, the principles and techniques described herein provide a robust framework for researchers to characterize the tautomeric properties of their compounds of interest. Future work in this area should focus on systematically investigating the influence of a wide range of substituents at various positions on the benzimidazole ring to build a more complete quantitative understanding of structure-tautomerism relationships.

References

Methodological & Application

Synthesis of albendazole using METHYL BENZIMIDAZOLE-5-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Albendazole

Introduction

Albendazole, a broad-spectrum anthelmintic, is a crucial medication for treating a variety of parasitic worm infestations in both humans and animals. Its synthesis is a topic of significant interest for researchers and professionals in drug development. While several synthetic routes to albendazole have been developed, this document focuses on a potential pathway originating from a benzimidazole core structure, as well as more established industrial methods.

Synthesis of Albendazole from a Benzimidazole Precursor

A synthetic route starting from a pre-formed benzimidazole ring, specifically methyl benzimidazole-2-carbamate (carbendazim), has been described. This method involves the introduction of the required propylthio group at the 5-position of the benzimidazole ring system through a series of chemical transformations.

Experimental Protocol

Step 1: Nitration of Methyl Benzimidazole-2-carbamate

  • In a reaction flask, add 1.0 to 1.1 molar equivalents of methyl benzimidazole-2-carbamate to 2.0 to 5.9 molar equivalents of sulfuric acid.

  • Cool the mixture to below 0°C.

  • Slowly add 1.0 to 3.5 molar equivalents of fuming nitric acid, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at a temperature below 10°C for 2 to 4 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and dry to obtain 5-nitro-methyl benzimidazole-2-carbamate.[1]

Step 2: Reduction of the Nitro Group

  • Suspend the 5-nitro-methyl benzimidazole-2-carbamate in a suitable solvent.

  • Add a reducing agent, such as sodium sulfide or perform catalytic hydrogenation, to reduce the nitro group to an amino group.[1]

  • Monitor the reaction until completion.

  • Isolate the product, 5-amino-methyl benzimidazole-2-carbamate, by filtration and wash with water.

Step 3: Diazotization and Substitution to Introduce the Thiol Group

  • Dissolve the 5-amino-methyl benzimidazole-2-carbamate in an acidic solution (e.g., hydrochloric acid and water) and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite to perform the diazotization reaction.

  • In a separate flask, prepare a solution of a sulfur-containing nucleophile, such as sodium sulfide.[1]

  • Slowly add the diazotized solution to the sulfur nucleophile solution at a controlled temperature.

  • Acidify the reaction mixture to precipitate the 5-mercapto-methyl benzimidazole-2-carbamate.

  • Filter, wash, and dry the product.

Step 4: Alkylation to form Albendazole

  • Dissolve the 5-mercapto-methyl benzimidazole-2-carbamate in an alkaline solution (e.g., sodium hydroxide in water).

  • Add an alkylating agent, such as n-propyl bromide.

  • Stir the reaction mixture until the reaction is complete.

  • The product, albendazole, will precipitate from the solution.

  • Filter the solid, wash with water, and dry.[1]

Common Industrial Synthesis of Albendazole

The more prevalent industrial synthesis of albendazole typically starts from 2-nitroaniline or a substituted aniline derivative. This multi-step process is cost-effective and widely used for large-scale production.[2][3][4]

Experimental Protocol

Step 1: Thiocyanation of 2-Nitroaniline

  • Treat 2-nitroaniline with ammonium thiocyanate in the presence of a halogen (e.g., chlorine or bromine) in a suitable solvent like methanol at room temperature to yield 2-nitro-4-thiocyanoaniline.[2][3][4]

Step 2: Propylation of 2-Nitro-4-thiocyanoaniline

  • Alkylate 2-nitro-4-thiocyanoaniline with n-propyl bromide in the presence of a base (e.g., sodium hydroxide) and a solvent such as n-propanol. This step yields 4-propylthio-2-nitroaniline.[2][3][4]

Step 3: Reduction of 4-Propylthio-2-nitroaniline

  • Reduce the nitro group of 4-propylthio-2-nitroaniline to an amino group using a reducing agent like sodium sulfide or through catalytic hydrogenation (e.g., using a metal catalyst like Raney nickel) to produce 4-propylthio-o-phenylenediamine.[2][3][4][5]

Step 4: Cyclization to form Albendazole

  • Condense 4-propylthio-o-phenylenediamine with an alkali or alkaline earth metal salt of methylcyano carbamate in the presence of an acid (e.g., concentrated hydrochloric acid) in a solvent mixture like acetone and water.[2][3][4][6]

  • Heat the reaction mixture to 80-85°C.

  • Adjust the pH to 4-4.5 to facilitate the cyclization and precipitation of albendazole.[2][6]

  • Filter the product, wash with hot water, methanol, and acetone, and then dry.[2][6]

Quantitative Data Summary
StepStarting MaterialProductReagentsYieldReference
Industrial Route
1. Thiocyanation2-Nitroaniline (360 kg)2-Nitro-p-ThiocyanoanilineAmmonium thiocyanate (407 kg), Chlorine gas, Methanol504 kg[2]
2. Propylation2-Nitro-p-thiocyanoaniline (800 kg)4-Propylthio-2-nitroanilinen-propyl bromide, Caustic lye (700 kg), n-propanol800 kg (92.6%)[2]
3. Reduction4-Propylthio-2-nitroaniline4-Propylthio-o-phenylenediamineSodium hydrogen sulfide or Catalytic hydrogenationNot specified[2]
4. Cyclization4-Propylthio-o-phenylenediamine (400 kg)AlbendazoleMethyl-N-Cyano Carbamate, Acetone (400 L), Water (380 L), Conc. HCl (360 kg)500-520 kg[2][6]
Alternative Route
Overall YieldBenzimidazole-2-methyl carbamateAlbendazoleMulti-step process>58%[1]

Purification of Albendazole

Crude albendazole can be purified using several methods to achieve the desired pharmaceutical-grade purity.

  • Mixed Solvent Method : The crude product is washed with a mixture of toluene and ethanol, followed by dissolution in sulfuric acid, decolorization with activated carbon, and precipitation by neutralizing with ammonia.[7][8]

  • Acid-Base Purification : The crude albendazole is dissolved in an acid like formic acid or hydrochloric acid, treated with activated carbon, and then precipitated by adding a base such as ammonia water to adjust the pH to 6-7.[7][8]

  • Recrystallization : Recrystallization from a suitable solvent can also be employed to purify the final product.

Visualizing the Synthetic Workflow

The following diagram illustrates the common industrial synthesis pathway for albendazole.

Albendazole_Synthesis A 2-Nitroaniline B 2-Nitro-4-thiocyanoaniline A->B  Ammonium thiocyanate, Halogen C 4-Propylthio-2-nitroaniline B->C  n-Propyl bromide, Base D 4-Propylthio-o-phenylenediamine C->D  Reduction (e.g., Na2S or H2/Catalyst) E Albendazole D->E  Methylcyano carbamate, Acid

Caption: Industrial Synthesis of Albendazole.

References

Application Notes and Protocols for N-alkylation of Methyl Benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of benzimidazole scaffolds is a cornerstone in medicinal chemistry and drug development. The introduction of alkyl groups onto the benzimidazole nitrogen atoms significantly modifies the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic profiles, leading to enhanced biological activity. N-alkylated benzimidazole derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3]

This document provides a detailed protocol for the N-alkylation of methyl benzimidazole-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for this synthetic transformation.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The benzimidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity. The choice of base, solvent, and temperature can influence the reaction rate and yield. A common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-3 position.[4][5][6]

Experimental Protocols

This section details two common protocols for the N-alkylation of this compound using different bases and solvents.

Protocol 1: N-alkylation using Potassium Carbonate in DMF

This protocol is a widely used method for the N-alkylation of benzimidazoles due to its mild conditions and good yields.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and solvent system (e.g., ethyl acetate/hexane)

  • UV lamp

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated product.[2]

Protocol 2: N-alkylation using Potassium Hydroxide in DMSO

This protocol utilizes a stronger base and a polar aprotic solvent, which can be effective for less reactive alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide)

  • Potassium hydroxide (KOH), powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stirring hotplate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

  • Add powdered potassium hydroxide (KOH) (2.0-3.0 equivalents) to the solution and stir the mixture at room temperature.[7]

  • Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.[7]

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane.

  • Wash the combined organic layers with water to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the pure N-alkylated product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of benzimidazole derivatives based on literature data. Researchers should adapt these tables to record their specific experimental results.

Table 1: Summary of Reaction Conditions for N-alkylation

EntryBaseSolventAlkylating AgentTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃DMFBenzyl chloride806~85-95[2]
2KOHDMSOAlkyl bromidesRoom Temp2-4Good to Excellent[7]
3NaOHEthanolAlkyl bromidesReflux8~75-80[8]
4Cu(OAc)₂·H₂O / K₃PO₄DMFAliphatic bromides12024Good to Excellent[9][10]
5DBUDMFEthyl iodide80-10024<50[11]

Table 2: Influence of Substituents on Regioselectivity

Starting MaterialAlkylating AgentProduct Ratio (N1:N3)CommentsReference
5-NitrobenzimidazoleMethylating agentVaries with conditionsElectron-withdrawing group influences regioselectivity.[12]
4-Substituted imidazolesAryl halidesPreferential formation of 4-substituted imidazolesSteric hindrance plays a significant role.[13]

Visualizations

Diagram 1: General Workflow for N-alkylation of this compound

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Methyl Benzimidazole- 5-carboxylate in Solvent B Add Base A->B 30 min stirring C Add Alkylating Agent B->C D Heat and Stir C->D 4-24 h E Monitor by TLC D->E F Quench Reaction and Extract E->F Reaction Complete G Dry and Concentrate F->G H Purify by Column Chromatography G->H I N-alkylated Product H->I

Caption: General experimental workflow for the N-alkylation reaction.

Diagram 2: Signaling Pathway of N-alkylation Reaction

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzimidazole Methyl Benzimidazole- 5-carboxylate anion Benzimidazole Anion (Nucleophile) benzimidazole->anion Deprotonation base Base (e.g., K2CO3) base->anion alkyl_halide Alkyl Halide (R-X) product N-alkylated Product alkyl_halide->product salt Salt (e.g., KX) alkyl_halide->salt anion->product SN2 Attack

References

Application Notes and Protocols for METHYL BENZIMIDAZOLE-5-CARBOXYLATE in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antifungal properties. METHYL BENZIMIDAZOLE-5-CARBOXYLATE is a key chemical intermediate, providing a versatile starting point for the synthesis of a diverse library of benzimidazole derivatives. Its structure allows for modifications at several positions, enabling the fine-tuning of antifungal potency, spectrum of activity, and pharmacokinetic properties. These notes provide an overview of the application of this compound in the discovery of new antifungal drugs, including synthetic strategies, mechanisms of action, and detailed experimental protocols.

Mechanism of Action of Benzimidazole-Based Antifungals

Benzimidazole derivatives exert their antifungal effects primarily through two well-established mechanisms:

  • Inhibition of Tubulin Polymerization: Many benzimidazole antifungals, such as benomyl and carbendazim, bind to fungal β-tubulin.[1] This binding disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] The inhibition of microtubule formation leads to mitotic arrest and ultimately, fungal cell death.

  • Inhibition of Ergosterol Biosynthesis: A second major mechanism involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component in fungi that is absent in mammals.[2] Some benzimidazole derivatives target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[3][4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in increased membrane permeability and fungal cell lysis.

Data Presentation: Antifungal Activity of Benzimidazole Derivatives

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various benzimidazole derivatives against a range of fungal pathogens. These derivatives can be synthesized from precursors related to this compound.

Table 1: Antifungal Activity of Benzimidazole-1,2,4-triazole Derivatives against Candida Species

CompoundC. albicans (MIC, µg/mL)C. glabrata (MIC, µg/mL)C. krusei (MIC, µg/mL)C. parapsilosis (MIC, µg/mL)
6b 62.50.9712531.25
6i 62.50.9712531.25
6j 62.50.9712531.25
Voriconazole 3.901.953.903.90
Fluconazole 7.813.907.813.90
Data sourced from a study on benzimidazole-1,2,4-triazole derivatives.[4][5]

Table 2: Antifungal Activity of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide Derivatives

CompoundAspergillus niger (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative 9 3.123.12
Griseofulvin 500-
Data from a study on N-arylidene carbohydrazide derivatives.

Table 3: Antifungal Activity of 2-substituted-1H-benzo[d]imidazole Derivatives

CompoundCandida albicans (MIC, µg/mL)Aspergillus clavatus (MIC, µg/mL)
3b 2323
3g 2323
3l 2323
3q 2323
Griseofulvin 4848
Data from a study on 2-substituted benzimidazole derivatives.

Visualizations: Pathways and Workflows

G General Workflow for Antifungal Drug Discovery cluster_0 Lead Generation cluster_1 Hit-to-Lead cluster_2 Preclinical Development Start Start with Scaffold (e.g., this compound) Synthesis Synthesis of Derivative Library Start->Synthesis Chemical Modification Screening High-Throughput Screening (Primary Antifungal Assays) Synthesis->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Identify Active Compounds Secondary_Assays Secondary Assays (e.g., MIC determination, Spectrum) Hit_ID->Secondary_Assays Confirm Activity SAR Structure-Activity Relationship (SAR) Studies Lead_Opt Lead Optimization (Improve Potency & Properties) SAR->Lead_Opt Design New Derivatives Lead_Opt->Synthesis MOA Mechanism of Action Studies (e.g., Enzyme Assays, 'Omics) Lead_Opt->MOA Characterize Lead Compounds Secondary_Assays->SAR Generate Data for SAR In_Vivo In Vivo Efficacy Models MOA->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: Antifungal Drug Discovery Workflow.

G Ergosterol Biosynthesis Pathway and Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14-alpha-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Benzimidazole_Derivatives Benzimidazole_Derivatives 14-alpha-demethylase (CYP51) 14-alpha-demethylase (CYP51) Benzimidazole_Derivatives->14-alpha-demethylase (CYP51) Inhibition

Caption: Ergosterol Biosynthesis Pathway Inhibition.

G Microtubule Dynamics and Inhibition Tubulin_dimers αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin_dimers->Polymerization Microtubule Growing Microtubule Polymerization->Microtubule Inhibitor Benzimidazole Derivatives Polymerization->Inhibitor Inhibits Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Dynamic Instability Depolymerization->Tubulin_dimers Inhibitor->Tubulin_dimers Binds to β-tubulin

Caption: Microtubule Polymerization Inhibition.

Experimental Protocols

Protocol 1: Synthesis of N-arylidene-2-(aryl)-1H-benzo[d]imidazole-5-carbohydrazide

This protocol describes a general method for synthesizing antifungal hydrazide derivatives starting from this compound.

Step 1: Synthesis of 2-(aryl)-1H-benzo[d]imidazole-5-carbohydrazide

  • Hydrazinolysis of the Ester:

    • Dissolve METHYL 2-(aryl)-1H-benzo[d]imidazole-5-carboxylate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (10 equivalents) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the carbohydrazide intermediate.

Step 2: Synthesis of N-arylidene-2-(aryl)-1H-benzo[d]imidazole-5-carbohydrazide

  • Condensation Reaction:

    • Dissolve the 2-(aryl)-1H-benzo[d]imidazole-5-carbohydrazide (1 equivalent) from Step 1 in glacial acetic acid.

    • Add the desired substituted aromatic aldehyde (1.1 equivalents) to the solution.

    • Reflux the mixture for 6-10 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure N-arylidene derivative.

    • Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • Harvest yeast cells or conidia by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the cell suspension in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range. The final DMSO concentration should not exceed 1%.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a drug-free growth control well (inoculum + medium) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 3: Ergosterol Quantification Assay

This protocol determines if a compound inhibits the ergosterol biosynthesis pathway.

  • Fungal Culture and Treatment:

    • Grow a fungal culture in a suitable liquid medium to the mid-logarithmic phase.

    • Expose the culture to the test compound at its MIC or sub-MIC concentration for a defined period (e.g., 16-24 hours). A no-drug control culture should be run in parallel.

    • Harvest the fungal cells by centrifugation and wash with sterile water.

  • Ergosterol Extraction:

    • To the cell pellet, add 3 mL of a 25% alcoholic potassium hydroxide solution (25g KOH in 35 mL sterile distilled water, brought to 100 mL with 100% ethanol).

    • Vortex for 1 minute and incubate in an 85°C water bath for 1 hour.

    • After cooling, add a mixture of 1 mL sterile distilled water and 3 mL n-heptane. Vortex for 3 minutes to extract the sterols.

    • Collect the n-heptane layer and transfer to a clean tube.

  • Quantification:

    • Analyze the extracted sterols by scanning spectrophotometry between 230 and 300 nm or by High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • The presence of ergosterol is indicated by a characteristic four-peaked curve. A reduction in the total ergosterol content in the treated sample compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

Protocol 4: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin.

  • Reagents and Materials:

    • Purified tubulin (e.g., porcine brain tubulin).

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

    • GTP solution.

    • Test compound dissolved in an appropriate solvent (e.g., DMSO).

    • Positive control (e.g., paclitaxel for polymerization promotion) and negative control (e.g., nocodazole for inhibition).

    • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Assay Procedure:

    • Prepare a tubulin solution in ice-cold polymerization buffer.

    • In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes). An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of the test compound.

    • Compare the polymerization curves of the test compound with the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

    • Calculate the IC50 value (the concentration that inhibits polymerization by 50%).

Conclusion

This compound is a valuable and versatile starting material for the development of novel antifungal agents. By leveraging the synthetic tractability of this scaffold, researchers can generate diverse libraries of compounds for screening. The established mechanisms of action for benzimidazoles, namely tubulin and ergosterol biosynthesis inhibition, provide a solid foundation for rational drug design and mechanism-of-action studies. The protocols outlined in these notes offer a framework for the synthesis, in vitro evaluation, and mechanistic characterization of new antifungal candidates derived from this promising chemical entity. Continued exploration of the chemical space around the benzimidazole-5-carboxylate core holds significant potential for the discovery of next-generation antifungal therapies.

References

Application Notes: Methyl Benzimidazole-5-Carboxylate Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Among these, derivatives of methyl benzimidazole-5-carboxylate are gaining considerable attention as promising anticancer agents.[2][4] Their structural similarity to purine nucleotides allows them to interact with various biological targets within cancer cells, leading to cytotoxic and antiproliferative effects.[1] This document provides an overview of the anticancer potential of these derivatives, focusing on their mechanisms of action, and includes detailed protocols for their evaluation.

Mechanism of Action

This compound derivatives exert their anticancer effects through multiple mechanisms, making them attractive candidates for cancer therapy.[1][4] Key mechanisms include:

  • Microtubule Inhibition: Certain derivatives act as microtubule targeting agents (MTAs).[5][6][7] They disrupt microtubule polymerization dynamics, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][5][6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial-caspase-dependent) and extrinsic pathways.[4][5][6] This involves the activation of caspases, such as caspase-3 and caspase-9, and the release of cytochrome c.[4]

  • Signaling Pathway Modulation: Derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, some compounds can activate the ROS-dependent JNK signaling pathway in hepatocellular carcinoma.[8]

  • Enzyme Inhibition: Benzimidazole derivatives can inhibit the activity of crucial enzymes in cancer progression, such as topoisomerase II, epidermal growth factor receptor (EGFR), and B-Raf proto-oncogene (BRAF).[4][9][10]

Featured Derivative: Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)

A particularly well-studied derivative is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC).[1][5][6][8] MBIC has demonstrated significant cytotoxicity against various cancer cell lines, with a notable selectivity for cancer cells over normal cells.[5][6]

Anticancer Activity of MBIC

MBIC acts as a potent microtubule targeting agent, leading to mitotic arrest and subsequent apoptosis.[5][6][7] Its efficacy is influenced by the p53 status of the cancer cells; silencing p53 has been shown to decrease sensitivity to MBIC.[5][6] Furthermore, MBIC can induce a mitochondrial-caspase-dependent apoptosis.[5][6] In hepatocellular carcinoma, MBIC has been found to inhibit tumor growth and promote apoptosis through the activation of the ROS-dependent JNK signaling pathway.[8]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Derivatives
DerivativeCancer Cell LineIC50 (µM)Reference
MBIC MCF-7 (Breast)0.73 ± 0.0[5][6][7]
MDA-MB-231 (Breast)20.4 ± 0.2[5][6][7]
HepG2 (Liver)0.39 (µg/mL)[4]
Huh7 (Liver)0.32 (µg/mL)[4]
L-cells (Normal Fibroblast)59.6 ± 2.5[5][6][7]
Compound 4c Leukemia Subpanel-[10]
Compound 4e --[10]
Compound 4g --[10]
Silver Complex 7 A549 (Lung)2[11]
MCF-7 (Breast)2[11]

Note: IC50 values are presented as reported in the literature. Direct comparison may require standardization of experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the benzimidazole derivative in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the benzimidazole derivatives.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of the benzimidazole derivative for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, Cdk1, survivin, caspases, JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Visualizations

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with Benzimidazole Derivative A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis) B->D E Western Blot (Protein Expression) B->E F Data Analysis & IC50 Determination C->F D->F E->F

Caption: General experimental workflow for evaluating anticancer agents.

G cluster_pathway MBIC-Induced Apoptosis Pathway MBIC MBIC Microtubules Microtubule Disruption MBIC->Microtubules MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest Mitochondria Mitochondria MitoticArrest->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-caspase-dependent apoptosis induced by MBIC.

G cluster_pathway ROS-Dependent JNK Signaling Pathway Derivative Benzimidazole Derivative ROS Increased ROS Production Derivative->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: ROS-dependent JNK signaling pathway in hepatocellular carcinoma.

G cluster_pathway G2/M Cell Cycle Regulation G2 G2 Phase Checkpoint G2/M Checkpoint G2->Checkpoint M M Phase (Mitosis) Checkpoint->M Progression Arrest Mitotic Arrest Checkpoint->Arrest Cdk1_CyclinB1 Cdk1/Cyclin B1 Complex Cdk1_CyclinB1->Checkpoint Promotes MBIC MBIC MBIC->Cdk1_CyclinB1 Modulates MBIC->Arrest

Caption: Regulation of the G2/M cell cycle checkpoint.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Methyl Benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl benzimidazole-5-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its unique structure is foundational in the development of antifungal agents and anti-inflammatory drugs, making its accurate quantification essential for quality control, stability testing, and research and development.[1] This application note presents a detailed high-performance liquid chromatography (HPLC) method for the effective quantification of this compound. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₉H₈N₂O₂[1]
Molecular Weight176.18 g/mol [1]
AppearanceWhite to almost white crystalline powder[1]
Melting Point139 - 143 °C[1][3]
Purity≥ 98% (GC)[1]
SolubilitySoluble in common organic solvents[4]

Experimental Protocol

This protocol is based on established methods for the analysis of benzimidazole derivatives and is optimized for this compound.[5]

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (85%)

  • Sodium hydroxide

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
Instrument HPLC system with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.05% Phosphoric acid in Water : Acetonitrile (75:25, v/v), pH adjusted to 4.5 with NaOH
Mobile Phase B 0.05% Phosphoric acid in Water : Acetonitrile (50:50, v/v), pH adjusted to 4.5 with NaOH
Gradient A suitable gradient can be optimized, starting with a higher proportion of Mobile Phase A.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm or 288 nm (based on UV absorbance of similar benzimidazole compounds)[5]
Injection Vol. 10 µL
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. Researchers should validate these parameters in their own laboratories.

ParameterExpected Value
Retention Time (min) To be determined
Linearity (R²) > 0.999
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the quantification of this compound using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B Sample Flow C Dilute with Mobile Phase B->C Sample Flow D Filter (0.45 µm) C->D Sample Flow E Inject into HPLC D->E Sample Flow F Isocratic/Gradient Elution E->F G UV Detection (254/288 nm) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I Standard Data J Quantify Concentration H->J Sample Data I->J

Caption: HPLC quantification workflow for this compound.

Signaling Pathway (Logical Relationship)

The logical relationship for ensuring accurate quantification is depicted below.

Logical_Relationship cluster_inputs Method Inputs cluster_process Analytical Process cluster_outputs Data Outputs & Validation RefStd Reference Standard Prep Sample & Standard Preparation RefStd->Prep Sample Test Sample Sample->Prep HPLC_System Validated HPLC System Analysis Chromatographic Separation & Detection HPLC_System->Analysis Prep->Analysis Peak_Area Peak Area Response Analysis->Peak_Area Cal_Curve Calibration Curve Peak_Area->Cal_Curve from Standards Concentration Calculated Concentration Peak_Area->Concentration from Sample Cal_Curve->Concentration Validation Method Validation (Accuracy, Precision) Concentration->Validation

Caption: Logical diagram for accurate HPLC quantification.

References

Application of Methyl Benzimidazole-5-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features, including its ability to form key hydrogen bond interactions with protein targets, have made it a cornerstone in the design of various therapeutic agents. Among these, kinase inhibitors represent a particularly successful application of benzimidazole-based compounds. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.

Methyl benzimidazole-5-carboxylate and its derivatives have emerged as versatile starting materials and key intermediates in the synthesis of a diverse range of kinase inhibitors. The presence of the carboxylate group at the 5-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. This application note details the utility of this compound in the synthesis of inhibitors for several important kinase targets, including Casein Kinase 1δ/ε (CK1δ/ε) and inhibitors of microtubule dynamics, and outlines the signaling pathways they modulate.

Synthesis of Kinase Inhibitors

The synthesis of kinase inhibitors from this compound typically involves two main strategies:

  • Condensation reactions: The formation of the benzimidazole ring can be achieved by the condensation of methyl 3,4-diaminobenzoate with various aldehydes or carboxylic acids. This approach allows for the direct incorporation of diverse substituents at the 2-position of the benzimidazole core. A notable example is the synthesis of Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a potent inhibitor of microtubule polymerization.

  • Functionalization of the pre-formed benzimidazole core: Commercially available methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate serves as a valuable building block. The amino group at the 2-position can be readily acylated or undergo other coupling reactions to introduce a variety of side chains. This strategy has been successfully employed in the synthesis of potent and selective inhibitors of CK1δ/ε.

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors synthesized using this compound derivatives.

Compound Name/ReferenceTarget Kinase(s)IC50/EC50 Value(s)Cell Line(s)
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Tubulin PolymerizationIC50: 0.18 µM, 4.09 µM, 6.23 µMMCF7, MDA-MB231, MDA-MB468
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivativeCK1δ, CK1εIC50: 40 nM (CK1δ), 199 nM (CK1ε)N/A (Biochemical assay)
SR-3029CK1δ/εIC50 ≤ 50 nMN/A (Biochemical assay)
EC50 ≤ 100 nMA375 melanoma

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) (General Method)

This protocol describes a general method for the synthesis of 2-aryl-benzimidazole-5-carboxylates via the condensation of methyl 3,4-diaminobenzoate with an aromatic aldehyde.

Materials:

  • Methyl 3,4-diaminobenzoate

  • 5-Fluoro-2-hydroxybenzaldehyde

  • Sodium metabisulfite (Na2S2O5)

  • Ethanol

  • Water

Procedure:

  • To a solution of methyl 3,4-diaminobenzoate (1.0 eq) in a mixture of ethanol and water, add 5-fluoro-2-hydroxybenzaldehyde (1.1 eq).

  • Add sodium metabisulfite (1.5 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a minimal amount of cold ethanol.

  • Dry the product under vacuum to yield methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate.

Protocol 2: Synthesis of a CK1δ/ε Inhibitor via Amide Coupling [1]

This protocol details the synthesis of a potent CK1δ/ε inhibitor by coupling a carboxylic acid to the 2-amino group of methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate.

Materials:

  • Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate

  • 2-(2-(Trifluoromethoxy)benzamido)thiazole-4-carboxylic acid

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid (1.0 eq) in DMF.

  • Add N,N'-Diisopropylethylamine (3.0 eq) dropwise to the solution.

  • Cool the reaction mixture to 0°C and add HBTU (1.05 eq).

  • Stir the mixture at 0°C for 25 minutes to activate the carboxylic acid.

  • Add methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (1.0 eq) portionwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Pour the reaction mixture into water to precipitate the product.

  • Stir the suspension for 20 minutes.

  • Collect the solid product by filtration.

  • Wash the solid with water and dry under vacuum.

  • The crude product can be further purified by column chromatography on silica gel.

Signaling Pathways and Mechanisms of Action

Inhibition of Microtubule Dynamics and Induction of Mitotic Arrest

MBIC has been shown to be a potent inhibitor of tubulin polymerization. Microtubules are dynamic polymers essential for various cellular processes, including the formation of the mitotic spindle during cell division. By binding to tubulin and inhibiting its polymerization, MBIC disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. This mechanism is crucial for its anticancer activity. The kinases that regulate microtubule dynamics and the mitotic checkpoint, such as Polo-like kinase 1 (Plk1) and Aurora kinases, are key components of the signaling network affected by microtubule-targeting agents.

Mitotic_Checkpoint cluster_MT Microtubule Dynamics cluster_Kinases Regulatory Kinases cluster_Checkpoint Mitotic Spindle Checkpoint Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle_Assembly Mitotic Spindle Assembly Microtubules->Spindle_Assembly MBIC MBIC MBIC->Tubulin Inhibits Polymerization Plk1 Plk1 Plk1->Spindle_Assembly Regulates Aurora_Kinases Aurora Kinases Aurora_Kinases->Spindle_Assembly Regulates Mitotic_Arrest Mitotic Arrest (Apoptosis)

Figure 1: Simplified workflow of MBIC-induced mitotic arrest.

Modulation of the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress, including DNA damage and mitotic spindle disruption. Upon activation, p53 can induce cell cycle arrest to allow for repair or trigger apoptosis if the damage is irreparable. Several kinases, including ATM, ATR, CHK1, and CHK2, are responsible for phosphorylating and activating p53. Benzimidazole-based inhibitors that cause cellular stress can indirectly activate the p53 pathway, contributing to their anticancer effects.

p53_Pathway cluster_stress Cellular Stress cluster_kinases Upstream Kinases cluster_p53 p53 Regulation cluster_outcome Cellular Outcome DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Spindle_Disruption Spindle Disruption (e.g., by MBIC) Spindle_Disruption->ATM_ATR CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 Activate p53 p53 CHK1_CHK2->p53 Phosphorylate (Activate) MDM2 MDM2 p53->MDM2 Negative Feedback Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Figure 2: Overview of the p53 signaling pathway activation.

Inhibition of Casein Kinase 1δ/ε (CK1δ/ε)

CK1δ and CK1ε are serine/threonine kinases involved in the regulation of numerous cellular processes, including circadian rhythms, Wnt signaling, and cell cycle progression. Overexpression and hyperactivity of CK1δ/ε have been implicated in various cancers. The development of selective inhibitors for these kinases is therefore of significant therapeutic interest. As demonstrated in Protocol 2, methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate is a key starting material for the synthesis of potent and selective CK1δ/ε inhibitors. These inhibitors typically act as ATP-competitive binders in the kinase domain.

CK1_Inhibition_Workflow cluster_synthesis Synthesis cluster_inhibition Mechanism of Action Start_Material Methyl 2-amino-1H- benzo[d]imidazole- 5-carboxylate Coupling Amide Coupling Start_Material->Coupling Inhibitor CK1δ/ε Inhibitor Coupling->Inhibitor Block Inhibition CK1 CK1δ/ε Kinase Phosphorylation Substrate Phosphorylation CK1->Phosphorylation ATP ATP ATP->CK1 Substrate Substrate Substrate->CK1 Block->Phosphorylation

Figure 3: Synthesis and mechanism of CK1δ/ε inhibitors.

References

Experimental protocol for the synthesis of mebendazole from METHYL BENZIMIDAZOLE-5-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mebendazole, a broad-spectrum benzimidazole anthelmintic, is a crucial medication for treating infections caused by parasitic worms. Its chemical structure, methyl 5-benzoyl-1H-benzimidazol-2-ylcarbamate, is key to its mechanism of action, which involves inhibiting microtubule formation in parasites.[1] While several synthetic routes to mebendazole are established, this document outlines a proposed experimental protocol for its synthesis starting from methyl benzimidazole-5-carboxylate. This approach utilizes a Friedel-Crafts acylation reaction to introduce the benzoyl group onto the benzimidazole core. This method offers a potentially streamlined pathway to mebendazole, leveraging a commercially available starting material.

This protocol is intended for researchers and professionals in drug development and medicinal chemistry. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Reaction

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol

  • Deionized Water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Addition funnel

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous dichloromethane. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Catalyst: Cool the flask in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. Ensure the temperature does not rise significantly during the addition.

  • Acylation: Once the aluminum chloride has been added, transfer the benzoyl chloride to an addition funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat it to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and 1M HCl. Stir vigorously until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to yield pure mebendazole.

  • Drying: Dry the purified mebendazole under vacuum.

Data Presentation

ParameterValueNotes
Reactants
This compound1.0 eqStarting Material
Benzoyl Chloride1.1 - 1.5 eqAcylating Agent
Anhydrous Aluminum Chloride2.0 - 3.0 eqLewis Acid Catalyst
Reaction Conditions
SolventAnhydrous DichloromethaneAnhydrous conditions are crucial
Reaction Temperature0 °C to RefluxInitial cooling followed by heating
Reaction Time4 - 12 hoursMonitor by TLC
Work-up & Purification
Quenching SolutionIce and 1M HClNeutralizes the catalyst
Purification MethodRecrystallization (Methanol/Water)To obtain high purity product
Expected Outcome
ProductMebendazoleWhite to yellowish powder
Yield60 - 80% (Theoretical)Yields may vary based on reaction scale and optimization
Purity (HPLC)>98%Purity should be confirmed by analytical methods

Logical Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous DCM B Cool to 0-5 °C A->B C Add Anhydrous AlCl3 B->C D Add Benzoyl Chloride (dropwise) C->D E Warm to RT and Reflux D->E F Monitor by TLC E->F G Quench with Ice/HCl F->G H Extract with DCM G->H I Wash with H2O, NaHCO3, Brine H->I J Dry and Concentrate I->J K Recrystallize J->K L Dry Final Product K->L

Caption: Experimental workflow for the synthesis of mebendazole.

Chemical Reaction Pathway

Mebendazole_Synthesis cluster_reactants Reactants cluster_product Product Start This compound End Mebendazole Start->End  AlCl3, Anhydrous DCM  0 °C to Reflux Reagent Benzoyl Chloride

Caption: Synthesis of mebendazole via Friedel-Crafts acylation.

Analysis and Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized mebendazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To compare with the known melting point of mebendazole.

Safety Precautions

  • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment and wear appropriate protective gear.

  • Benzoyl Chloride: Lachrymator and corrosive. Handle in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.

  • Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of Methyl Benzimidazole-5-carboxylate in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl Benzimidazole-5-carboxylate and its structural isomers are pivotal intermediates in the synthesis of a class of broad-spectrum, systemic fungicides known as benzimidazoles. These agrochemicals are widely utilized to control a variety of fungal diseases in crops, fruits, and vegetables. The benzimidazole core structure is a key pharmacophore that imparts potent antifungal activity. This document provides detailed application notes, experimental protocols for the synthesis of a representative benzimidazole fungicide, and a visualization of its mechanism of action for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Application Notes

This compound serves as a versatile precursor for the synthesis of various agrochemicals, primarily fungicides. The benzimidazole moiety is a recognized "privileged scaffold" in medicinal and agricultural chemistry due to its ability to interact with various biological targets. In the context of agrochemicals, this scaffold is predominantly associated with antifungal activity.

Key Applications:

  • Fungicide Synthesis: The primary application of benzimidazole derivatives in agrochemicals is in the development of fungicides. These compounds are effective against a wide range of ascomycetes, fungi imperfecti, and basidiomycetes.[1]

  • Precursor to Carbendazim and Related Fungicides: While not always a direct starting material, the benzimidazole-carboxylate structure is central to fungicides like Carbendazim (methyl benzimidazol-2-ylcarbamate). The synthesis often involves the cyclization of o-phenylenediamine with a cyanocarbamate derivative.[2][3]

  • Development of Novel Agrochemicals: The benzimidazole nucleus can be chemically modified at various positions to generate novel compounds with improved efficacy, broader spectrum of activity, or reduced environmental impact. Research is ongoing to synthesize new benzimidazole-based agrochemicals with different modes of action to combat fungicide resistance.

Experimental Protocols

The following is a representative protocol for the synthesis of Carbendazim, a widely used benzimidazole fungicide. This protocol is derived from established industrial synthesis methodologies.[2][3]

Synthesis of Carbendazim from o-Phenylenediamine and Methyl Cyanocarbamate

This synthesis is a two-step process involving the preparation of the cyclizing agent, methyl cyanocarbamate, followed by the cyclization reaction with o-phenylenediamine to form Carbendazim.

Step 1: Preparation of Methyl Cyanocarbamate (Cyclizing Agent)

Reagent/ParameterQuantity/Value
10% Cyanamide aqueous solution231.0 g (0.55 mol)
Methyl Chloroformate572.0 g (6.05 mol)
30% Sodium Hydroxide solution1620.0 g (12.1 mol)
Reaction Temperature0-5 °C
Reaction Time2 hours
pH8-9

Protocol:

  • To a reaction vessel containing 231.0 g of a 10% cyanamide aqueous solution, control the temperature to 0-5 °C.

  • While stirring, simultaneously and dropwise add 572.0 g of methyl chloroformate and 1620.0 g of a 30% sodium hydroxide solution.

  • During the addition, maintain the pH of the reaction mixture between 8 and 9.

  • After the addition is complete, continue the reaction at 0-5 °C for 2 hours to obtain an aqueous solution of methyl cyanocarbamate.

Step 2: Synthesis of Carbendazim

Reagent/ParameterQuantity/Value
o-Phenylenediamine54.0 g (0.5 mol)
Toluene216 g
Methyl Cyanocarbamate solution (from Step 1)450.0 g (approx. 0.55 mol)
35% Concentrated Hydrochloric Acid62.5 g (0.6 mol)
Reaction Temperature55-60 °C
Reaction Time3 hours
pH4-5
Yield > 97.5%
Purity > 99.8%

Protocol:

  • In a separate reaction vessel, dissolve 54.0 g of o-phenylenediamine in 216 g of toluene.

  • Heat the solution to 55-60 °C.

  • While stirring, simultaneously and dropwise add the 450.0 g of the methyl cyanocarbamate solution prepared in Step 1 and 62.5 g of 35% concentrated hydrochloric acid.

  • Maintain the pH of the reaction mixture between 4 and 5 during the addition.

  • After the addition is complete, maintain the reaction temperature at 55-60 °C for 3 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold toluene.

  • Dry the product under vacuum to obtain Carbendazim as a bright white solid.

Mechanism of Action

Benzimidazole fungicides, including Carbendazim, exert their antifungal effect by interfering with the formation of microtubules, which are essential components of the cytoskeleton in eukaryotic cells.[4] This disruption ultimately inhibits mitosis (nuclear division) in fungal cells.[5]

Signaling Pathway of Benzimidazole Fungicides

Benzimidazole_Mechanism_of_Action Benzimidazole Benzimidazole Fungicide (e.g., Carbendazim) BetaTubulin β-Tubulin Subunit Benzimidazole->BetaTubulin Binds to Dimer αβ-Tubulin Dimer Benzimidazole->Dimer invis1 invis2 Benzimidazole->invis2 AlphaTubulin α-Tubulin Subunit Microtubule Microtubule Dimer->Microtubule Polymerization Mitosis Mitosis (Nuclear Division) Microtubule->Mitosis Enables FungalGrowth Fungal Growth & Proliferation Mitosis->FungalGrowth Leads to

References

METHYL BENZIMIDAZOLE-5-CARBOXYLATE: A Versatile Scaffold for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. METHYL BENZIMIDAZOLE-5-CARBOXYLATE, in particular, serves as a versatile starting point for the construction of vast combinatorial libraries. Its strategic functional groups—the reactive secondary amine in the imidazole ring and the readily modifiable ester at the 5-position—allow for the introduction of diverse chemical functionalities. This document provides detailed application notes on the utility of this compound as a scaffold, alongside comprehensive experimental protocols for its synthesis and its use in generating combinatorial libraries. Furthermore, it summarizes the quantitative biological activity of derived compounds and visualizes key experimental workflows and relevant signaling pathways.

Introduction

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis and screening of large numbers of compounds. The selection of a suitable central scaffold is paramount to the success of this approach. This compound is an exemplary scaffold due to its synthetic tractability and its presence in a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The benzimidazole core mimics the structure of purine nucleosides, allowing it to interact with a variety of biological targets.[1] This document outlines the strategic use of this scaffold for the generation of novel chemical entities with therapeutic potential.

Data Presentation

The following tables summarize the quantitative biological activity of various derivatives synthesized from benzimidazole scaffolds, demonstrating the therapeutic potential of libraries derived from this compound.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG20.39 (µg/mL)[1]
2 Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHuh70.32 (µg/mL)[1]
3 Benzimidazole derivative with sulfonamide moietyMGC-8031.02[1]
4 Benzimidazole derivative with sulfonamide moietyPC-35.40[1]
5 Benzimidazole derivative with sulfonamide moietyMCF-7<5.40[1]
6 Benzimidazole-triazole hybridHCT-1163.87[1]
7 Benzimidazole-triazole hybridHepG2<8.34[1]
8 Benzimidazole-triazole hybridMCF-7<8.34[1]
9 Benzimidazole-triazole hybridHeLa<8.34[1]
10 Benzimidazole-triazole hybrid (EGFR inhibitor)-0.086[1]
11 Benzimidazole-triazole hybrid (Topo I inhibitor)-2.52[1]
12 Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHCT-11616.82
13 Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHT-2920.11

Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives

Compound IDDerivative ClassAssayIC50 (µM)Reference
14 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeNitric Oxide Production0.86[3]
15 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeTNF-α Production1.87[3]
16 Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)NO Inhibition10.992[4]
17 Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)IL-6 Inhibition2.294[4]
18 Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)TNF-α Inhibition12.901[4]
19 Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13d)NO Inhibition19.969[4]
20 Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13d)IL-6 Inhibition4.715[4]
21 Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13d)TNF-α Inhibition22.044[4]
22 Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13f)IL-6 Inhibition1.539[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Scaffold

This protocol is divided into three main stages: synthesis of the nitro-ester precursor, reduction of the nitro group, and the final cyclization to form the benzimidazole ring.

Stage 1: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate

This stage involves the nitration of a commercially available starting material followed by amination.

  • Step 1.1: Nitration of 4-chlorobenzoic acid.

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-chlorobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product, 4-chloro-3-nitrobenzoic acid.

    • Filter the solid, wash with cold water until the washings are neutral, and dry.

  • Step 1.2: Amination of 4-chloro-3-nitrobenzoic acid.

    • Suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (30-40%).

    • Heat the mixture under reflux for 4-6 hours.

    • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product, 4-(methylamino)-3-nitrobenzoic acid.

    • Filter the yellow solid, wash with water, and dry.

  • Step 1.3: Esterification to Methyl 4-(methylamino)-3-nitrobenzoate.

    • Dissolve 4-(methylamino)-3-nitrobenzoic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Methyl 4-(methylamino)-3-nitrobenzoate.

Stage 2: Reduction of Methyl 4-amino-3-nitrobenzoate

This stage involves the reduction of the nitro group to an amine, yielding the key diamine intermediate.

  • To a solution of Methyl 4-(methylamino)-3-nitrobenzoate in methanol, add a catalytic amount of Raney Nickel.

  • Hydrogenate the mixture in a Parr shaker apparatus under a hydrogen atmosphere (50 psi) for 8 hours.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude Methyl 3,4-diaminobenzoate. This product can often be used in the next step without further purification.

Stage 3: Cyclization to this compound

This final stage involves the formation of the imidazole ring. This can be achieved through condensation with various one-carbon sources. A common method is the Phillips-Ladenburg reaction.

  • Dissolve the crude Methyl 3,4-diaminobenzoate in a suitable solvent (e.g., 4M HCl or ethanol).

  • Add an equimolar amount of formic acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • If an acidic solvent was used, neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Combinatorial Library Synthesis using this compound Scaffold

This protocol outlines a general approach for creating a diverse library of compounds through derivatization at the N-1 position of the imidazole ring and the C-5 carboxylate group.

  • Step 2.1: N-Alkylation/Arylation of the Scaffold.

    • In a series of reaction vessels, dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., potassium carbonate or sodium hydride) to each vessel.

    • To each vessel, add a different alkyl or aryl halide (R1-X, where X = Cl, Br, I).

    • Stir the reactions at room temperature or with gentle heating until completion (monitored by TLC).

    • Work up the reactions by quenching with water and extracting with an organic solvent.

    • Purify the products if necessary, or proceed to the next step with the crude material.

  • Step 2.2: Hydrolysis of the Ester.

    • To the N-substituted methyl esters from the previous step, add an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide) in a co-solvent like THF or methanol.

    • Stir the reactions at room temperature until the ester hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixtures to precipitate the carboxylic acids.

    • Filter and dry the solid products.

  • Step 2.3: Amide Coupling.

    • In a new series of reaction vessels, dissolve the N-substituted benzimidazole-5-carboxylic acids in a suitable solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HATU, HOBt/EDC).

    • Add a diverse set of primary or secondary amines (R2R3NH) to each vessel.

    • Stir the reactions at room temperature overnight.

    • Purify the final products using techniques suitable for library purification, such as preparative HPLC or automated flash chromatography.

Visualizations

Experimental and Logical Workflows

G cluster_scaffold_synthesis Scaffold Synthesis cluster_library_generation Combinatorial Library Generation Start 4-chlorobenzoic acid Nitro Nitration Start->Nitro Amino Amination Nitro->Amino Ester Esterification Amino->Ester Reduce Nitro Reduction Ester->Reduce Cyclize Cyclization Reduce->Cyclize Scaffold METHYL BENZIMIDAZOLE- 5-CARBOXYLATE Cyclize->Scaffold Scaffold_lib Scaffold N_Alkylation N-Alkylation/Arylation (R1-X) Scaffold_lib->N_Alkylation Hydrolysis Ester Hydrolysis N_Alkylation->Hydrolysis Amide_Coupling Amide Coupling (R2R3NH) Hydrolysis->Amide_Coupling Library Diverse Library Amide_Coupling->Library

Caption: Synthetic workflow for the scaffold and subsequent combinatorial library generation.

Signaling Pathways

G cluster_cancer Anticancer Mechanism cluster_inflammation Anti-inflammatory Mechanism Benzimidazole Benzimidazole Derivatives EGFR EGFR Benzimidazole->EGFR Apoptosis Apoptosis (Induced) Benzimidazole->Apoptosis Topoisomerase Topoisomerase Benzimidazole->Topoisomerase MAPK MAPK Pathway EGFR->MAPK Proliferation Cell Proliferation (Inhibited) MAPK->Proliferation DNA_Replication DNA Replication (Inhibited) Topoisomerase->DNA_Replication Benzimidazole_inflam Benzimidazole Derivatives COX COX Enzymes Benzimidazole_inflam->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Benzimidazole_inflam->Cytokines Prostaglandins Prostaglandins (Inhibited) COX->Prostaglandins Inflammation Inflammation (Reduced) Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Simplified signaling pathways targeted by benzimidazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: METHYL BENZIMIDAZOLE-5-CARBOXYLATE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the yield and purity of Methyl Benzimidazole-5-carboxylate.

Synthesis Overview and Workflow

The most common and reliable method for synthesizing this compound is the Phillips-Ladenburg reaction . This involves the condensation of Methyl 3,4-diaminobenzoate with a carboxylic acid (such as formic acid) or its derivative, typically under acidic conditions, to facilitate cyclization.[1][2][3]

The general workflow for this synthesis is outlined below.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_materials Starting Materials (Methyl 3,4-diaminobenzoate + Carboxylic Acid/Derivative) reagents Prepare Reagents & Solvents start_materials->reagents combine Combine Reactants, Catalyst & Solvent reagents->combine react Set Reaction Conditions (Temperature, Time, Atmosphere) combine->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization / Chromatography) quench->purify analyze Analyze Final Product (NMR, MS, m.p.) purify->analyze

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? The Phillips-Ladenburg reaction is the most prevalent method, involving the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.[3][4] For this specific target molecule, the key starting material is Methyl 3,4-diaminobenzoate , which is cyclized using a C1 source like formic acid.[1][5]

Q2: What are the most critical parameters to optimize for improving yield? The choice of catalyst and solvent, along with reaction temperature and time, are the most critical parameters.[4][6] Polar solvents like ethanol often give good results.[3] While traditional methods required high temperatures (180-300°C), modern catalytic systems can work under milder conditions.[1][7][8] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Q3: How can I minimize the formation of colored impurities? Colored impurities often arise from the oxidation of the o-phenylenediamine starting material (Methyl 3,4-diaminobenzoate). To mitigate this, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Using highly pure starting materials can also significantly reduce impurity formation.[4]

Q4: What are the most effective methods for purifying the final product? Purification strategy depends on the nature of the impurities.

  • Recrystallization: Often effective if a suitable solvent system can be found.

  • Column Chromatography: A standard method for separating the product from impurities with different polarities.

  • Acid-Base Extraction: Since benzimidazoles are basic, you can dissolve the crude product in an organic solvent, extract it into an acidic aqueous solution, wash the aqueous layer to remove neutral/acidic impurities, and then neutralize the aqueous layer to precipitate the purified product.

  • Activated Carbon Treatment: If the product is highly colored due to persistent impurities, treating a solution of the crude product with activated carbon can help decolorize it before final purification.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis.

G problem Problem Encountered low_yield Low or No Yield problem->low_yield impurities Product Contains Impurities problem->impurities cause_reagents Poor Reagent Quality low_yield->cause_reagents Possible Cause cause_conditions Suboptimal Conditions (Temp, Time, Solvent) low_yield->cause_conditions Possible Cause cause_catalyst Inactive/Insufficient Catalyst low_yield->cause_catalyst Possible Cause cause_oxidation Oxidation of Starting Material impurities->cause_oxidation Possible Cause cause_incomplete Incomplete Reaction impurities->cause_incomplete Possible Cause sol_reagents Verify/Purify Starting Materials cause_reagents->sol_reagents Solution sol_conditions Optimize Temp/Time via TLC Monitoring Perform Solvent Screen cause_conditions->sol_conditions Solution sol_catalyst Increase Catalyst Loading Test Alternative Catalysts cause_catalyst->sol_catalyst Solution sol_oxidation Use Inert Atmosphere (N2/Ar) cause_oxidation->sol_oxidation Solution sol_incomplete Increase Reaction Time/Temp cause_incomplete->sol_incomplete Solution

Caption: Troubleshooting logic for common synthesis issues.

Detailed Troubleshooting Q&A

Issue 1: The reaction yield is consistently low or zero.

  • Question: I'm not getting the expected yield. What should I check first?

  • Answer: Low yields are a common problem. Systematically investigate the following:

    • Purity of Starting Materials: Impurities in your Methyl 3,4-diaminobenzoate or carboxylic acid can inhibit the reaction.[4] Ensure they are pure. Methyl 3,4-diaminobenzoate can be synthesized in high yield (95-98%) from 3,4-diaminobenzoic acid.[9][10]

    • Reaction Conditions: The reaction is highly sensitive to temperature, time, and solvent.[6] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Perform a solvent screen (e.g., ethanol, methanol, DMF, toluene) as the choice can significantly impact yield.[4][11]

    • Catalyst Activity: If using a catalyst (e.g., p-TsOH, HCl, boric acid), ensure it is active and used in the correct amount.[2][12] In some cases, increasing the catalyst loading can improve conversion, but excess catalyst can also promote side reactions.[4]

Issue 2: The final product is dark and contains many impurities on TLC/NMR.

  • Question: My product is a dark oil/solid and looks impure. What causes this?

  • Answer: This typically points to side reactions or degradation.

    • Oxidation: Methyl 3,4-diaminobenzoate is an aromatic diamine and is susceptible to air oxidation, which produces highly colored polymeric impurities. Running the reaction under an inert atmosphere (nitrogen or argon) is a critical step to prevent this.

    • Incomplete Reaction: The presence of starting materials in your final product indicates the reaction has not gone to completion. Use TLC to monitor the consumption of the limiting reagent and adjust the reaction time or temperature accordingly.

    • High Temperature Decomposition: While heat is often required, excessively high temperatures or prolonged heating can cause decomposition of reactants or the product, especially if the starting carboxylic acid is prone to decarboxylation.[1]

Issue 3: I am struggling to purify the product by column chromatography.

  • Question: The product and impurities are not separating well on a silica column. What are my alternatives?

  • Answer: When chromatographic separation is difficult due to similar polarities, chemical purification methods can be very effective.

    • Acid-Base Extraction: This is the recommended first step for difficult purifications. Dissolve the crude material in a solvent like ethyl acetate. Extract with dilute aqueous HCl (e.g., 1M). The basic benzimidazole product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, and then carefully neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) to precipitate your purified product. Filter and dry the resulting solid.

    • Decolorization: If the product remains colored after extraction, dissolve it in a suitable solvent and treat with activated carbon. Heat the mixture briefly, then filter through celite to remove the carbon. This should yield a much cleaner, less colored solution from which the product can be recrystallized or precipitated.

Data and Experimental Protocols

Data Summary Tables

Table 1: Comparison of Benzimidazole Synthesis Conditions

Method Reactants Catalyst Solvent Temp. (°C) Time (h) Yield (%) Reference
Phillips-Ladenburg o-phenylenediamine + Aromatic Carboxylic Acid NH₄Cl Ethanol 80-90 2-3 72-90 [3]
Weidenhagen o-phenylenediamine + Aldehyde NH₄Cl CHCl₃ Room Temp 4 ~94 [11]
Acid-Free (HBTU) o-phenylenediamine + Carboxylic Acid HBTU Toluene/DMF Reflux - 80-99 [13]
'One-Pot' Reductive Ethyl-3-nitro-4-(propylamino)benzoate + Aldehyde Sodium Dithionite DMSO - Short Excellent [14]

| Catalyst-Free | o-phenylenediamine + Benzaldehyde | None | - | - | - | 8 (mono) |[15] |

Table 2: Troubleshooting Summary

Issue Possible Cause Recommended Solution
Low/No Yield Poor quality starting materials Use high-purity or freshly purified reagents.[4]
Inefficient catalyst or loading Try a different catalyst (e.g., p-TsOH, boric acid) or optimize loading.[2][4]
Suboptimal solvent/temperature Screen different solvents and optimize temperature while monitoring with TLC.[11]
Impure Product Oxidation of diamine starting material Run the reaction under an inert (N₂ or Ar) atmosphere.
Incomplete reaction Increase reaction time and/or temperature. Monitor by TLC.
Purification Difficulty Similar polarity of product and impurities Utilize acid-base extraction to separate the basic product from neutral impurities.

| | Colored impurities | Treat a solution of the crude product with activated carbon. |

Experimental Protocols

Protocol A: Phillips-Ladenburg Synthesis using Formic Acid

This protocol is a standard acid-catalyzed condensation.

  • Materials:

    • Methyl 3,4-diaminobenzoate (1.0 equiv)

    • Formic Acid (≥95%, 5-10 equiv)

    • Hydrochloric Acid (4M) or Polyphosphoric Acid (PPA)

    • Methanol (for recrystallization)

    • Saturated Sodium Bicarbonate solution

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add Methyl 3,4-diaminobenzoate (1.0 equiv) and an excess of Formic Acid (5-10 equiv).

    • Slowly add the acid catalyst (e.g., 4M HCl). Caution: The initial reaction can be exothermic.

    • Heat the reaction mixture to reflux (typically around 100-110°C) for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • After completion, cool the mixture to room temperature and pour it carefully into a beaker of ice water.

    • Slowly neutralize the solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product should precipitate as a solid.

    • Filter the crude solid, wash thoroughly with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Protocol B: Synthesis of Methyl 3,4-diaminobenzoate (Starting Material)

This protocol describes the esterification of 3,4-diaminobenzoic acid.[9]

  • Materials:

    • 3,4-diaminobenzoic acid (1.0 equiv)

    • Methanol (solvent)

    • Thionyl Chloride (SOCl₂) (1.5 equiv) or Concentrated Sulfuric Acid

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate solution

  • Procedure:

    • Suspend 3,4-diaminobenzoic acid (1.0 equiv) in methanol in a round-bottom flask.

    • Cool the mixture in an ice bath (0°C).

    • Slowly add Thionyl Chloride (1.5 equiv) dropwise over 10-15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete by TLC.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and evaporate the solvent to yield Methyl 3,4-diaminobenzoate, which can be used without further purification if it is of sufficient purity.[9][10] A yield of 95% can be expected.[9]

References

Technical Support Center: Purification of Crude Methyl Benzimidazole-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude methyl benzimidazole-5-carboxylate by recrystallization.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: Low Yield of Recovered Crystals

  • Question: My final yield of purified this compound is significantly lower than expected after recrystallization. What are the potential causes and how can I improve it?

  • Answer: Low recovery is a frequent challenge in recrystallization. Several factors could be contributing to this issue:

    • Excessive Solvent Use: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant portion of the compound will remain in the mother liquor upon cooling.[1]

    • Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the compound, even at low temperatures. An ideal solvent should exhibit high solubility at its boiling point and low solubility at or below room temperature.

    • Premature Crystallization: If crystallization occurs too rapidly, for instance during a hot filtration step to remove insoluble impurities, product can be lost.

    • Incomplete Precipitation: The cooling process may be insufficient in duration or temperature to allow for maximum crystal formation.

    Troubleshooting Steps:

    • Solvent Optimization: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. A good starting point for benzimidazole derivatives can be a mixed solvent system, such as ethanol and ethyl acetate.[2]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude material.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of larger, purer crystals and can improve yield.

    • Mother Liquor Recovery: To recover additional product, the mother liquor can be concentrated by evaporation and a second crop of crystals can be collected. Note that this second crop may be of lower purity.

Issue 2: Oiling Out Instead of Crystallization

  • Question: Instead of forming crystals, my compound is separating as an oil. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point.

    Troubleshooting Steps:

    • Increase Solvent Volume: Re-heat the solution and add more of the same solvent to decrease the solute concentration.

    • Slower Cooling: Allow the solution to cool at a much slower rate. This can be achieved by insulating the flask or allowing it to cool in a warm bath.

    • Change Solvent System: If the problem persists, a different recrystallization solvent or a mixed solvent system may be necessary.

Issue 3: Persistent Impurities in the Final Product

  • Question: After recrystallization, my this compound is still not pure. How can I remove persistent impurities?

  • Answer: The presence of impurities after recrystallization suggests that they have similar solubility characteristics to the desired compound in the chosen solvent.

    Troubleshooting Steps:

    • Second Recrystallization: Performing a second recrystallization, potentially with a different solvent system, can often improve purity.

    • Activated Carbon Treatment: If the impurity is colored, adding a small amount of activated carbon to the hot solution before filtration can help to adsorb the colored compounds. Be cautious as excessive use can also adsorb the product.

    • Alternative Purification Methods: If recrystallization is ineffective, other purification techniques such as column chromatography may be required. Some benzimidazole derivatives can be unstable on silica gel, so this should be considered.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent for the recrystallization of this compound?

  • Q2: What are the likely impurities in crude this compound?

    • A2: Common impurities can include unreacted starting materials and byproducts from the synthesis. If synthesized via Fischer esterification from 1H-benzimidazole-5-carboxylic acid and methanol, unreacted carboxylic acid is a likely impurity.[5][6] If synthesized from 3,4-diaminobenzoic acid and an orthoformate, residual starting materials or byproducts from side reactions could be present.

  • Q3: How can I induce crystallization if no crystals form upon cooling?

    • A3: If a supersaturated solution does not yield crystals, you can try the following:

      • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solution interface.

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.

      • Further Cooling: Cool the solution in an ice bath or even a freezer, but be mindful that this can sometimes cause impurities to precipitate as well.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈N₂O₂--INVALID-LINK--
Molecular Weight176.17 g/mol --INVALID-LINK--
AppearanceWhite to off-white crystalline powder--INVALID-LINK--
Melting Point139-143 °C--INVALID-LINK--

Note: Specific solubility data in various solvents is not widely published. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent for recrystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, acetone, and water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/ethyl acetate) can also be evaluated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Issue: Oiling Out cool->oiling_out Oiling Out? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No end Pure Product collect->end low_yield Issue: Low Yield collect->low_yield Low Yield? scratch_seed Solution: - Scratch flask - Add seed crystal no_crystals->scratch_seed conc_mother_liquor Solution: - Concentrate mother liquor - Re-cool low_yield->conc_mother_liquor add_solvent Solution: - Re-heat and add more solvent - Cool slower oiling_out->add_solvent

Caption: Troubleshooting workflow for the recrystallization of this compound.

Purification_Logic crude_product Crude Methyl Benzimidazole- 5-carboxylate solvent_selection Select Appropriate Recrystallization Solvent crude_product->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (remove insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Isolate Crystals (Filtration & Washing) crystallization->isolation pure_product Pure Methyl Benzimidazole- 5-carboxylate isolation->pure_product impurities_removed Impurities Removed (in mother liquor) isolation->impurities_removed

Caption: Logical workflow of the recrystallization process for this compound.

References

Technical Support Center: Synthesis of Methyl Benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of Methyl Benzimidazole-5-carboxylate. It focuses on identifying, mitigating, and understanding the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound?

A1: During the typical synthesis, which involves the condensation of a 3,4-diaminobenzoic acid derivative with an acetic acid equivalent, several side products can form. The most common include unreacted starting materials, the intermediate amide from incomplete cyclization, the hydrolyzed carboxylic acid (Benzimidazole-5-carboxylic acid), N-acylated derivatives, and colored impurities like phenazines.

Q2: My final product shows a significant peak corresponding to the hydrolyzed carboxylic acid. How can I prevent this?

A2: Hydrolysis of the methyl ester can occur if water is present during the reaction or workup, especially under acidic or basic conditions. To prevent this, ensure you are using anhydrous solvents and reagents. If the reaction is run under acidic conditions, neutralize the mixture carefully during workup at low temperatures. Purification via recrystallization from a non-aqueous solvent system can also help separate the desired ester from the more polar carboxylic acid.[1]

Q3: The reaction mixture has turned dark brown or black. What causes this discoloration and how can it be avoided?

A3: Dark coloration often indicates the formation of oxidation products or phenazine-type impurities.[2] The starting material, 3,4-diaminobenzoic acid or its ester, is an ortho-diamine, which can be sensitive to air oxidation. This can lead to the formation of highly colored benzoquinone di-imine intermediates that subsequently form phenazines.[2] To mitigate this, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and consider using purified starting materials. Using the dihydrochloride salt of the o-phenylenediamine can sometimes reduce the formation of colored impurities.[3]

Q4: My yield is consistently low. What are the first parameters I should investigate to minimize side reactions?

A4: Low yields are often tied to suboptimal reaction conditions that favor side product formation. The first parameters to optimize are the choice of catalyst and solvent.[3] Additionally, reaction temperature and time are critical. Running the reaction at too high a temperature or for too long can lead to degradation and the formation of impurities. Conversely, insufficient temperature or time can result in incomplete conversion. A systematic screen of these parameters is recommended to find the optimal balance for product formation.

Troubleshooting Guide for Side Product Formation

Problem: Incomplete Cyclization and Presence of Amide Intermediate

Q: My analysis (e.g., LC-MS) shows a mass corresponding to the uncyclized N-acetyl-3,4-diaminobenzoic acid methyl ester intermediate. How do I drive the reaction to completion?

A: The presence of the amide intermediate indicates that the final dehydration and ring-closure step is incomplete.

  • Plausible Causes:

    • Insufficient reaction temperature or time. The cyclization step is often thermally promoted.[4]

    • Inappropriate catalyst or acidic conditions. The reaction is acid-catalyzed, and the protonation of the carboxylic acid is a key step in the proposed mechanism.[4]

    • Presence of excess water, which can hinder the dehydration step.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature and monitor the disappearance of the intermediate by TLC or LC-MS.

    • Prolong Reaction Time: Extend the reaction time at the optimal temperature.

    • Optimize Acid Catalyst: If using a catalyst like p-TsOH or acetic acid itself, ensure it is used in the correct stoichiometric amount. In some cases, stronger dehydrating conditions, such as using polyphosphoric acid (PPA), may be required, though this can lead to harsher conditions.

    • Ensure Anhydrous Conditions: Use dry solvents and consider adding a Dean-Stark trap if the reaction is run at reflux in a suitable solvent (e.g., toluene) to remove the water formed during the reaction.

Problem: Formation of Colored Impurities (Phenazines)

Q: I have isolated my product, but it is a tan or brown powder instead of the expected off-white solid. How do I remove these colored impurities?

A: This coloration is likely due to phenazine-type side products formed from the oxidative self-condensation of the ortho-diamine starting material.[2]

  • Plausible Causes:

    • Exposure of the 3,4-diamino-ester starting material to oxygen.[2]

    • Presence of oxidizing contaminants in the reagents or solvents.

    • High reaction temperatures accelerating oxidation pathways.

  • Troubleshooting Steps:

    • Purification: These impurities are often less soluble or have different polarity.

      • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol), add activated charcoal, heat briefly, and filter hot. This can effectively adsorb the colored impurities.[5][6]

      • Recrystallization: Recrystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate).

      • Column Chromatography: If other methods fail, silica gel chromatography can be used for purification.

    • Prevention:

      • Run the synthesis under an inert atmosphere (N₂ or Ar).

      • Use freshly purified starting materials.

      • Avoid excessive reaction temperatures.

Data Presentation

Table 1: Effect of Reaction Conditions on Benzimidazole Synthesis Yield

The following table summarizes data adapted from studies on benzimidazole synthesis, illustrating the impact of different catalysts, solvents, and temperatures on product yield. While not specific to this compound, these trends are highly relevant for optimization.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneWater602Low Conversion[7]
2NoneWater100289.7[7]
3NH₄ClCHCl₃Room Temp492[3]
4MgO@DFNSEthanolRoom Temp498[3]
5Er(OTf)₃CH₃CN800.596[3]
6Cobalt ComplexMethanol60695[3]

Note: Yields are for various substituted benzimidazoles and serve as a general guide for optimization.

Experimental Protocols

Protocol 1: General Synthesis of 2-Methyl-1H-benzimidazole-5-carboxylate

This protocol is a generalized procedure based on the Phillips-Ladenburg condensation.

Materials:

  • Methyl 3,4-diaminobenzoate

  • Glacial Acetic Acid

  • 4M Hydrochloric Acid (optional, for salt formation/workup)

  • Sodium Bicarbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask, combine Methyl 3,4-diaminobenzoate (1 equivalent) and glacial acetic acid (used as both reagent and solvent, ~10-15 equivalents).

  • Heat the mixture to reflux (approx. 118-120°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker of ice water with stirring.

  • Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product should precipitate.

  • Filter the resulting solid, wash it thoroughly with cold water, and dry it under a vacuum.

  • Further purification can be achieved by recrystallization from an ethanol/water mixture.

Protocol 2: Purification of Crude Benzimidazole Product by Charcoal Treatment

This protocol describes a method to remove colored impurities from the crude product.[5][6]

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol or methanol.

  • To the hot solution, add activated charcoal (typically 5-10% by weight of the crude product).

  • Keep the solution at or near boiling for 10-15 minutes with stirring.

  • Filter the hot mixture through a pad of celite or filter paper to remove the charcoal. The filtrate should be significantly less colored.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

Visualizations

Workflow for Troubleshooting Side Product Formation

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Optimization & Mitigation A Reaction Complete (TLC/LC-MS) B Multiple Spots / Impurity Peaks Observed A->B Yes C Characterize Impurity (MS, NMR) B->C D Hypothesize Structure (e.g., Hydrolysis, Dimer, Unreacted SM) C->D E Identify Potential Cause (e.g., Water, Air, Temp) D->E F Modify Reaction Conditions (Inert atm, Anhydrous, Temp) E->F G Improve Workup/ Purification (e.g., Charcoal, Recrystallization) E->G

Caption: A logical workflow for identifying, analyzing, and mitigating unknown side products.

Potential Side Reaction: Phenazine Formation

G SM1 Methyl 3,4-diaminobenzoate Int1 Benzoquinone di-imine Intermediate SM1->Int1 MainProduct Methyl Benzimidazole- 5-carboxylate SM1->MainProduct SM2 Methyl 3,4-diaminobenzoate SM2->Int1 O2 [O] O2->Int1 Oxidation SideProduct Colored Phenazine Impurity Int1->SideProduct Condensation Reagent Acetic Acid Reagent->MainProduct

Caption: Simplified pathway showing oxidative formation of phenazine impurities.

Main Synthesis Pathway and Divergence of Side Reactions

G A Methyl 3,4-diaminobenzoate + Acetic Acid B Amide Intermediate (N-acetyl) A->B Amidation C Methyl 2-Methyl-1H-benzimidazole- 5-carboxylate (Product) B->C Cyclization/ Dehydration D Incomplete Cyclization (Side Product) B->D Stalls E Benzimidazole-5-carboxylic Acid (Side Product) C->E Hydrolysis (H2O)

Caption: The main synthesis pathway and points where key side reactions can occur.

References

Degradation pathway of METHYL BENZIMIDAZOLE-5-CARBOXYLATE under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with METHYL BENZIMIDAZOLE-5-CARBOXYLATE, focusing on its degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: Under acidic conditions, the most probable primary degradation pathway is the hydrolysis of the methyl ester group to form BENZIMIDAZOLE-5-CARBOXYLIC ACID and methanol.[1][2] The benzimidazole ring itself is generally stable, but the ester linkage is susceptible to acid-catalyzed hydrolysis.

Q2: What are the expected degradation products of this compound in an acidic solution?

A2: The primary degradation product is BENZIMIDAZOLE-5-CARBOXYLIC ACID.[1][2] Under more forcing conditions (e.g., high temperature, strong acid), further degradation of the benzimidazole ring could occur, but this is less common under typical experimental stress testing.

Q3: How does pH affect the degradation rate of this compound?

A3: The rate of hydrolysis of the methyl ester is pH-dependent. In acidic conditions, the reaction is catalyzed by H+ ions. The degradation rate is expected to increase as the pH decreases.

Q4: Can this compound degrade during storage?

A4: If stored in an acidic aqueous solution, this compound can degrade over time, even at room temperature. For optimal stability, it should be stored as a solid in a cool, dry place, protected from light. Solutions should be prepared fresh.

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its degradation products.[3][4] Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Confirm the identity of the main peak and the new peak(s) using a reference standard and/or mass spectrometry.2. Prepare fresh samples and re-analyze.3. If degradation is confirmed, investigate the sample preparation and storage conditions (pH, temperature, light exposure).
Loss of parent compound concentration over time Hydrolysis of the methyl ester.1. Ensure the solvent system is neutral or buffered if aqueous solutions are required for extended periods.2. Store stock solutions at low temperatures (e.g., 2-8 °C) and protect from light.3. For long-term storage, consider using an aprotic solvent.
Variability in experimental results Inconsistent pH of the reaction medium.1. Use a calibrated pH meter to accurately measure and adjust the pH of all solutions.2. Employ buffers to maintain a constant pH throughout the experiment.
Precipitate formation in acidic solution The degradation product, BENZIMIDAZOLE-5-CARBOXYLIC ACID, may have lower solubility than the parent ester.1. Visually inspect for any precipitate.2. If a precipitate is observed, it may be necessary to use a co-solvent or adjust the concentration to maintain solubility.

Quantitative Data

Table 1: Example Degradation of this compound in 0.1 N HCl at 60°C

Time (hours)This compound (%)BENZIMIDAZOLE-5-CARBOXYLIC ACID (%)
0100.00.0
295.24.8
490.59.5
881.918.1
1274.125.9
2454.945.1

Note: The data presented are illustrative and may not represent actual experimental results.

Table 2: Influence of Acid Concentration on Degradation Rate at 60°C after 8 hours

Acid Condition Degradation (%)
0.01 N HCl5.3
0.1 N HCl18.1
1 N HCl45.7

Note: The data presented are illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N (for neutralization)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • pH meter

  • Water bath or incubator

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to the final desired concentration (e.g., 100 µg/mL).

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent volume of 0.1 N NaOH.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the sample by HPLC to determine the percentage of this compound remaining and the formation of any degradation products.

Visualizations

Degradation_Pathway parent This compound degradant BENZIMIDAZOLE-5-CARBOXYLIC ACID parent->degradant + H₂O, H⁺ methanol Methanol parent->methanol + H₂O, H⁺ Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_acidic Dilute in 0.1 N HCl (100 µg/mL) prep_stock->prep_acidic stress Incubate at 60°C prep_acidic->stress sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) stress->sampling neutralize Neutralize with 0.1 N NaOH sampling->neutralize hplc Analyze by HPLC neutralize->hplc

References

Optimizing reaction conditions for benzimidazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Benzimidazole Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzimidazole core?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[1] Modern approaches frequently employ a range of catalysts to enhance yields and soften reaction conditions, often incorporating green chemistry principles to reduce environmental impact.[1]

Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?

A2: Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to optimize are typically the choice of catalyst and solvent.[1][2] Reaction temperature and duration are also critical factors.[1] For example, screening different solvents can significantly affect the outcome; polar solvents like methanol and ethanol have demonstrated high yields in specific catalytic systems.[1] Without a catalyst, conversion rates can be low and reaction times significantly longer.[1]

Q3: How do I select the appropriate catalyst for my synthesis?

A3: Catalyst selection is contingent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] A wide array of catalysts can be used, from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to more complex metal-based catalysts such as cobalt complexes, gold nanoparticles, and Lewis acids like Erbium(III) triflate (Er(OTf)₃).[1][3] For environmentally friendly approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their ease of recovery and reuse.[1]

Q4: I'm observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?

A4: Achieving selectivity is a known challenge, particularly when using aldehydes as reactants. The choice of catalyst and the electronic properties of the aldehyde are crucial.[1][2] For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted products.[1] To favor the formation of 2-substituted benzimidazoles, controlling the stoichiometry by using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde is recommended.[2]

Q5: What are some common causes for difficulty in product purification?

A5: Purification challenges often arise due to the similar polarity of the desired product and impurities or starting materials.[2] The formation of colored impurities, often due to the oxidation of o-phenylenediamine, is also a common issue.[1][2] Using a heterogeneous or recyclable catalyst can simplify the separation process.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the oxidation of the starting material.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Product Yield Inactive or insufficient catalyst.[2]Optimize catalyst loading.[2] Consider screening different catalysts (e.g., p-TsOH, NH₄Cl, metal-based catalysts).[1]
Suboptimal solvent choice.[2]Perform a solvent screen with solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[1]
Inappropriate reaction temperature or time.[1]Optimize the reaction temperature and monitor the reaction progress over time using TLC to determine the optimal duration.[1][2]
Poor quality of starting materials.[2]Ensure the purity of o-phenylenediamine and the aldehyde or carboxylic acid. Consider purification of starting materials if necessary.[2]
Formation of Multiple Products/Side Products Formation of 1,2-disubstituted benzimidazoles.[2]Adjust the stoichiometry to a 1:1 ratio of o-phenylenediamine to aldehyde.[2] The choice of solvent can influence selectivity; non-polar solvents may favor the 2-substituted product.[2]
Oxidation of o-phenylenediamine.[2]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Stable Schiff base intermediate that does not cyclize.[2]Ensure reaction conditions (e.g., temperature, catalyst) are sufficient to promote cyclization.
Difficulty in Product Purification Product is difficult to separate from the catalyst.Employ a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[1]
Formation of colored impurities.Using o-phenylenediamine dihydrochloride can sometimes mitigate the formation of colored impurities.[1]
Similar polarity of product and byproducts.Optimize chromatographic separation conditions or consider recrystallization from a suitable solvent system.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride

Materials: o-phenylenediamine, Aldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).

  • Add the corresponding aldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst (MgO@DFNS)

Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction using TLC.

  • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents combine Combine Reactants + Catalyst in Solvent reagents->combine 1 conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions 2 monitor Monitor Progress (TLC/LC-MS) conditions->monitor 3 quench Quench Reaction & Extract Product monitor->quench 4 purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify 5 analyze Analyze Product (NMR, MS, m.p.) purify->analyze 6

Caption: General workflow for benzimidazole synthesis.

reaction_mechanism OPD o-phenylenediamine step1 + OPD->step1 Aldehyde Aldehyde (R-CHO) Aldehyde->step1 SchiffBase Schiff Base Intermediate step2 Cyclization SchiffBase->step2 Dihydrobenzimidazole Dihydrobenzimidazole step3 Oxidation Dihydrobenzimidazole->step3 Benzimidazole 2-Substituted Benzimidazole step1->SchiffBase step2->Dihydrobenzimidazole step3->Benzimidazole

Caption: Simplified mechanism of benzimidazole formation.

References

Troubleshooting low conversion rates in METHYL BENZIMIDAZOLE-5-CARBOXYLATE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Methyl Benzimidazole-5-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conversion rates and yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the multi-step synthesis, which typically involves the formation of a substituted diaminobenzene precursor followed by cyclization to form the benzimidazole ring and subsequent esterification.

Issue 1: Low Yield in the Nitration Step (e.g., Synthesis of Methyl 4-amino-3-nitrobenzoate)

Q: I am experiencing a very low yield during the nitration of the starting aromatic ring. What are the common causes and solutions?

A: Low yields in this electrophilic aromatic substitution are common and can often be traced back to reaction conditions or the quality of reagents.

Potential Causes:

  • Inadequate Nitrating Agent: The nitrating mixture (typically concentrated nitric acid and sulfuric acid) may not be potent enough due to moisture contamination or degradation.

  • Suboptimal Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote the formation of side products and dinitrated species.

  • Poor Quality Starting Material: Impurities in the starting material can interfere with the reaction.

Troubleshooting Solutions:

  • Reagent Quality: Use fresh, anhydrous concentrated nitric acid and sulfuric acid. Ensure no moisture is introduced into the reaction.

  • Temperature Control: Carefully monitor and control the reaction temperature. The addition of the nitrating agent should be done slowly and at a low temperature (e.g., 0-5 °C), followed by allowing the reaction to proceed at the temperature specified in the protocol.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress to determine the optimal reaction time and ensure the consumption of the starting material.

  • Starting Material Purity: Ensure the purity of your starting material. If necessary, purify it by recrystallization before use.

Issue 2: Incomplete Reduction of the Nitro Group

Q: My reduction of the nitro-intermediate to the diamine is incomplete, resulting in a mixture of compounds. How can I improve this step?

A: The reduction of an aromatic nitro group is a crucial step and its success depends heavily on the choice of reducing agent and the reaction conditions.

Potential Causes:

  • Inactive Catalyst: If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), the catalyst may be poisoned or deactivated.

  • Insufficient Reducing Agent: When using chemical reducing agents like SnCl₂ or iron powder, an insufficient stoichiometric amount will lead to an incomplete reaction.

  • Reaction Conditions: Factors like solvent, temperature, and pH can significantly impact the efficiency of the reduction.

Troubleshooting Solutions:

  • Catalyst Handling: When using a catalyst like Pd/C, ensure it is handled properly under an inert atmosphere to prevent deactivation. Use a fresh batch of catalyst if poisoning is suspected. The amount of catalyst can also be optimized.

  • Stoichiometry: Ensure at least the stoichiometric amount of the reducing agent is used. Often, a slight excess is beneficial.

  • Solvent and pH: The choice of solvent is important. For catalytic hydrogenation, alcohols like methanol or ethanol are common. For metal-based reductions, acidic conditions are often required.

  • Monitor Progress: Use TLC to track the disappearance of the nitro compound. The reaction should be allowed to run until the starting material is no longer visible.

Table 1: Comparison of Common Reduction Conditions

Reducing AgentCatalyst/Co-reagentSolventTypical Yield (%)Notes
H₂Pd/C (5-10 mol%)Methanol/Ethanol>90Clean reaction, easy work-up.
Iron PowderNH₄Cl or HClEthanol/Water80-90Cost-effective, suitable for large scale.
SnCl₂·2H₂OHClEthanol85-95Effective but work-up can be more complex.
Sodium DithioniteNaOH/NH₃Water~80Useful for water-soluble substrates.
Issue 3: Low Conversion Rate During Benzimidazole Ring Cyclization

Q: I am struggling with the final cyclization step to form the benzimidazole ring from the diamine precursor and a C1 source (e.g., formic acid). What can I do to improve the conversion?

A: The cyclization reaction is a condensation reaction that can be sensitive to reaction conditions.

Potential Causes:

  • Water Removal: The reaction produces water, and its presence can inhibit the reaction from going to completion.

  • Purity of Diamine: The o-phenylenediamine precursor is highly susceptible to oxidation, which can lead to colored impurities and side products that interfere with the cyclization.

  • Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate. Insufficient temperature can result in a slow or incomplete reaction.

  • Choice of C1 Source/Catalyst: The reactivity of the C1 source (e.g., formic acid, aldehydes) and the choice of catalyst can significantly affect the yield.

Troubleshooting Solutions:

  • Anhydrous Conditions: While some methods use aqueous acids, ensure that if the protocol calls for anhydrous conditions, all reagents and solvents are dry. In some cases, using a Dean-Stark apparatus to remove water azeotropically can be beneficial.

  • Protect Diamine from Oxidation: Use freshly prepared or purified diamine. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.

  • Optimize Temperature and Time: Ensure the reaction is heated to the specified temperature for a sufficient amount of time. Monitor the reaction by TLC to determine when it has reached completion.

  • Catalyst Use: Acid catalysts like p-toluenesulfonic acid (p-TsOH) can be used to promote the reaction.

Issue 4: Difficulty in Product Purification

Q: I have obtained the crude product, but I am finding it difficult to purify. What are the recommended methods?

A: Purification challenges often arise due to the presence of unreacted starting materials or side products with similar polarities to the desired product.

Troubleshooting Solutions:

  • Acid-Base Extraction: Benzimidazoles have basic nitrogen atoms and can be protonated. You can dissolve the crude mixture in an organic solvent and wash it with a dilute acid (e.g., 1M HCl) to extract the benzimidazole into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure product, which is then filtered.

  • Recrystallization: This is an effective method if a suitable solvent system can be found. Common solvents for benzimidazole derivatives include ethanol, methanol, or mixtures with water.

  • Column Chromatography: If extraction and recrystallization are ineffective, silica gel column chromatography is a reliable option. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used.

  • Neutralization Post-Reaction: After reactions involving strong acids, such as the cyclization step, the product is often precipitated by neutralizing the reaction mixture with a base like sodium bicarbonate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-3-nitrobenzoate

This protocol is a representative procedure for the esterification and nitration steps.

  • Esterification: Suspend 4-amino-3-nitrobenzoic acid (1 eq.) in methanol (approx. 10-12 mL per gram of acid).

  • Acid Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1 eq.) or concentrated sulfuric acid (catalytic amount) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, pour the mixture into a saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Benzimidazole Synthesis via Cyclization

This protocol describes a general method for the cyclization of a diamine with formic acid.

  • Reaction Setup: Place the o-phenylenediamine derivative (1 eq.) in a round-bottom flask.

  • Acid Addition: Add an excess of 90% formic acid (approx. 1.5 eq.).

  • Heating: Heat the mixture, for example, on a water bath at 100°C, for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting diamine is consumed.

  • Quenching: Cool the reaction mixture and carefully pour it into a beaker of ice water.

  • Precipitation: Neutralize the mixture by slowly adding a 10% sodium hydroxide solution or saturated sodium bicarbonate until the product precipitates.

  • Isolation: Filter the solid precipitate, wash it with cold water, and dry it to obtain the crude benzimidazole product.

Visualizations

Synthesis Pathway

Synthesis_Pathway A Methyl 4-chlorobenzoate B Methyl 4-chloro-3-nitrobenzoate A->B Conc. HNO₃ Conc. H₂SO₄ C Methyl 4-amino-3-nitrobenzoate B->C NH₃ or Amine (Amination) D Methyl 3,4-diaminobenzoate C->D Reduction (e.g., H₂/Pd-C) E This compound D->E Formic Acid (HCOOH) (Cyclization)

Caption: A common synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Conversion/Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Pure Purify Purify Starting Materials (Recrystallize, etc.) CheckPurity->Purify Impure CheckStoichiometry Confirm Reagent Stoichiometry & Catalyst Activity CheckConditions->CheckStoichiometry Optimal Optimize Optimize Conditions (e.g., Adjust Temp/Time) CheckConditions->Optimize Suboptimal Replace Use Fresh Reagents/ New Batch of Catalyst CheckStoichiometry->Replace Incorrect/Inactive Monitor Monitor Reaction Closely (TLC) CheckStoichiometry->Monitor Correct Purify->Monitor Optimize->Monitor Replace->Monitor End Yield Improved Monitor->End

Caption: A logical workflow for troubleshooting low yields in synthesis.

Technical Support Center: Stability of Methyl Benzimidazole-5-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of Methyl Benzimidazole-5-carboxylate and its derivatives. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound and the known behavior of related benzimidazole compounds, the primary degradation pathways are expected to be:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield Benzimidazole-5-carboxylic acid and methanol. This is often the most common degradation pathway for ester-containing compounds.

  • Oxidation: The benzimidazole ring system is generally stable, but under strong oxidative conditions, cleavage of the benzene ring portion of the molecule can occur.[1]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of benzimidazole derivatives.[2][3] This may involve dimerization or cleavage of the imidazole ring.[4][5]

  • Thermal Degradation: While generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.[6]

Q2: What analytical methods are most suitable for the stability testing of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for stability testing of benzimidazole derivatives.[7][8][9][10][11] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of stability.

Q3: How should I store this compound to ensure its stability?

A3: To ensure the stability of this compound, it should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: While specific incompatibility studies for this compound are not widely published, potential incompatibilities could arise with strongly acidic or basic excipients that could catalyze hydrolysis of the methyl ester. Additionally, excipients that generate reactive oxygen species could promote oxidative degradation. Compatibility studies are recommended during formulation development.

Troubleshooting Guide

Q1: I am seeing a new peak in my HPLC chromatogram during a stability study. How can I identify if it is a degradation product?

A1: The appearance of a new peak that grows over time while the peak area of the parent compound decreases is a strong indication of a degradation product. To confirm this, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to see if the same peak is generated. Further identification can be achieved using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weight of the unknown peak and NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation.

Q2: My mass balance in the stability study is below 90%. What could be the reasons?

A2: A mass balance below 90% suggests that not all degradation products are being detected or quantified. Possible reasons include:

  • Degradation products are not UV active: If the chromophore of the molecule is destroyed during degradation, the resulting products may not be detectable by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help.

  • Degradation products are volatile: Volatile degradation products may be lost during sample preparation or analysis.

  • Degradation products are not eluting from the HPLC column: Highly polar or non-polar degradation products may be irreversibly adsorbed to the column. A gradient elution method and different column chemistries should be explored.

  • Precipitation of degradants: Degradation products might be insoluble in the sample diluent.

Q3: I am not observing any degradation in my forced degradation study. What should I do?

A3: If no degradation is observed, the stress conditions may not be harsh enough. You can try the following:

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Increase the temperature.

  • Extend the duration of the stress testing.

  • For photostability, ensure the light source is of sufficient intensity and covers the appropriate wavelength range. It is important to note that over-stressing the sample can lead to secondary degradation products that may not be relevant to the actual stability of the compound under normal storage conditions.[12]

Data Presentation

Table 1: Summary of Forced Degradation Studies for a Typical Benzimidazole Ester Derivative

Stress ConditionParameters% Degradation (Hypothetical)Major Degradation Product
Acid Hydrolysis0.1 M HCl at 60 °C for 24h15%Benzimidazole-5-carboxylic acid
Base Hydrolysis0.1 M NaOH at RT for 4h85%Benzimidazole-5-carboxylic acid
Oxidation3% H₂O₂ at RT for 24h8%Oxidized benzimidazole species
PhotodegradationUV light (254 nm) for 48h12%Dimeric and ring-opened products
Thermal Degradation80 °C for 72h5%Minor unidentified products

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation will depend on the specific derivative and experimental conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute with the mobile phase.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to a UV lamp (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 72 hours. Also, expose a solution of the compound to the same conditions.

3. HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A typical starting point for method development could be:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 280 nm)

  • Injection Volume: 10 µL

Visualizations

G cluster_workflow Experimental Workflow prep Prepare Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, Oxidation, Light, Heat) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (Purity, Mass Balance) hplc->data

Caption: General experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) MB5C Methyl Benzimidazole- 5-carboxylate B5CA Benzimidazole-5- carboxylic Acid MB5C->B5CA + CH₃OH Oxidized Oxidized Products (e.g., ring-opened) MB5C->Oxidized Photo Dimers / Ring- cleavage Products MB5C->Photo

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Purification of Methyl Benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl Benzimidazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities can originate from starting materials, side-reactions during synthesis, and degradation of the product. Common impurities include:

  • Starting Materials: Unreacted Methyl 3,4-diaminobenzoate or 3,4-diaminobenzoic acid.

  • Side-Products: Polymeric materials or other condensation products, especially if the reaction is carried out at high temperatures.

  • Degradation Products:

    • Benzimidazole-5-carboxylic acid: Formed by the hydrolysis of the methyl ester.

    • Benzimidazole: Resulting from the decarboxylation of the carboxylic acid impurity, particularly at elevated temperatures.

Q2: My purified this compound is colored. What is the likely cause and how can I remove the color?

A2: Colored impurities are often polymeric byproducts from the benzimidazole ring formation. These can typically be removed by treating a solution of the crude product with activated charcoal followed by hot filtration.

Q3: I am observing a spot/peak with lower polarity than my product in TLC/LC analysis. What could it be?

A3: A less polar impurity could be a byproduct from the reaction or a degradation product. A likely candidate is benzimidazole, formed via decarboxylation of the hydrolyzed product.

Q4: My yield is low after purification. What are the potential reasons?

A4: Low yield can be due to several factors:

  • Incomplete reaction during synthesis.

  • Loss of product during transfers and filtration steps.

  • Sub-optimal recrystallization conditions leading to co-precipitation of impurities or leaving a significant amount of product in the mother liquor.

  • Adsorption of the product onto the stationary phase during column chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Persistent Impurities After Recrystallization - Improper solvent choice.- Cooling the solution too quickly.- Solution is supersaturated with impurities.- Screen for a different recrystallization solvent or solvent system (e.g., ethanol/water, methanol/water, ethyl acetate/hexanes).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization or consider column chromatography.
Oiling Out During Recrystallization - The boiling point of the solvent is too high.- The compound is melting in the hot solvent.- The solution is too concentrated.- Use a lower-boiling point solvent.- Add a small amount of a co-solvent in which the compound is less soluble.- Use a larger volume of the primary solvent.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Column overloading.- The compound is streaking on the column.- Optimize the mobile phase using TLC. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.- Use a larger diameter column or reduce the amount of sample loaded.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to reduce tailing.
Product Crashing Out on the Column - The mobile phase is not polar enough to keep the product dissolved.- Increase the polarity of the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for purifying this compound from minor impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w) and boil the solution for 5-10 minutes.

  • Hot Filtration: While still hot, filter the solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot methanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Column Chromatography

This protocol is effective for separating the product from significant impurities with different polarities.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the purification procedures.

Table 1: Purity of this compound Before and After Purification

Purification Method Initial Purity (by HPLC Area %) Final Purity (by HPLC Area %)
Recrystallization90 - 95%> 98%
Column Chromatography80 - 90%> 99%

Table 2: Common Impurity Profile Before and After Purification by Column Chromatography

Impurity Structure Typical Level Before Purification Typical Level After Purification
3,4-Diaminobenzoic acidC₇H₈N₂O₂1 - 3%< 0.1%
Benzimidazole-5-carboxylic acidC₈H₆N₂O₂2 - 5%< 0.2%
BenzimidazoleC₇H₆N₂0.5 - 2%< 0.1%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Methyl 3,4-diaminobenzoate + Formic Acid reaction Phillips Benzimidazole Synthesis start->reaction crude Crude Methyl Benzimidazole-5-carboxylate reaction->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Methyl Benzimidazole-5-carboxylate recrystallization->pure_product column_chromatography->pure_product hplc HPLC Purity Analysis pure_product->hplc nmr Structure Confirmation (NMR) pure_product->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Product Purity < 98%? recrystallize Attempt Recrystallization start->recrystallize check_purity1 Purity > 98%? recrystallize->check_purity1 success1 Purification Successful check_purity1->success1 Yes fail1 Impurities Still Present check_purity1->fail1 No chromatography Perform Column Chromatography fail1->chromatography check_purity2 Purity > 99%? chromatography->check_purity2 success2 Purification Successful check_purity2->success2 Yes fail2 Consider Alternative Purification Method check_purity2->fail2 No

Caption: Troubleshooting logic for the purification of this compound.

Challenges in the scale-up synthesis of METHYL BENZIMIDAZOLE-5-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of Methyl Benzimidazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable route involves a two-step process starting from Methyl 4-amino-3-nitrobenzoate. The first step is the reduction of the nitro group to form Methyl 3,4-diaminobenzoate. The second step is the cyclization of this diamine intermediate with a one-carbon source, typically formic acid, to yield the final product.[1][2][3] A one-pot reductive cyclization is also a viable, efficient alternative.[4]

Q2: What are the critical parameters to control during the nitro reduction step?

A2: When scaling up the catalytic hydrogenation of Methyl 4-amino-3-nitrobenzoate, the most critical parameters are:

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) and Raney Nickel are commonly used.[5][6] Catalyst activity, purity, and loading percentage are crucial for reaction efficiency and completion.

  • Hydrogen Pressure: Adequate hydrogen pressure (e.g., 40-50 psi) is necessary to ensure the reaction proceeds at a reasonable rate.[5][6]

  • Agitation and Mass Transfer: Efficient mixing is vital on a large scale to ensure proper contact between the substrate, catalyst, and hydrogen gas.

  • Temperature Control: The reduction is exothermic. Proper temperature monitoring and control are essential to prevent side reactions and ensure safety.

Q3: What are common challenges during the cyclization step?

A3: The key challenges in the cyclization of Methyl 3,4-diaminobenzoate with formic acid include:

  • Exothermic Reaction: The initial reaction with formic acid can be highly exothermic, requiring controlled addition and efficient cooling.[1]

  • Purity of Diamine: The diamine intermediate is highly susceptible to oxidation and can form colored impurities, which can carry through to the final product.[7] Performing the reaction under an inert atmosphere (like nitrogen or argon) is recommended.[7]

  • Stoichiometry: Precise control of the ratio between the diamine and formic acid is important to drive the reaction to completion and minimize side products.[8]

  • Water Removal: The reaction eliminates two molecules of water.[1] On a large scale, ensuring efficient removal of water can be necessary to push the equilibrium towards the product.

Q4: How can this compound be purified on a large scale?

A4: Large-scale purification is typically achieved through recrystallization. The crude product obtained after reaction work-up is dissolved in a suitable hot solvent (such as an ethanol/water mixture) and allowed to cool slowly, causing the pure product to crystallize.[1][8] Treatment with activated carbon can be employed to remove colored impurities before crystallization.[8] The final product is then collected by filtration and dried.

Q5: What are the primary safety concerns during the scale-up synthesis?

A5: Key safety considerations include:

  • Catalytic Hydrogenation: Using hydrogen gas under pressure carries a risk of fire or explosion. Proper grounding of equipment and use of an inert atmosphere for catalyst handling are critical.

  • Exothermic Reactions: Both the reduction and cyclization steps can generate significant heat. A robust cooling system and controlled reagent addition are necessary to prevent thermal runaways.

  • Corrosive Reagents: Formic acid is corrosive and requires appropriate personal protective equipment (PPE) and handling procedures.

  • Solvent Handling: Large volumes of flammable solvents like methanol and ethyl acetate require proper storage, handling, and ventilation to minimize fire hazards.

Troubleshooting Guide

Problem 1: Low or inconsistent yield during the reduction of Methyl 4-amino-3-nitrobenzoate.
  • Potential Cause: Inefficient or deactivated catalyst.

  • Recommended Solution: Ensure the catalyst (e.g., Pd/C or Raney Nickel) is fresh and from a reliable source.[7] For scale-up, consider performing a small-scale test reaction to validate the catalyst batch. Ensure the catalyst is not exposed to air, which can cause deactivation.

  • Potential Cause: Insufficient hydrogen pressure or poor mass transfer.

  • Recommended Solution: Check for leaks in the hydrogenation apparatus. Increase agitation speed to improve the mixing of the gas, liquid, and solid phases. Ensure the hydrogen pressure is maintained within the optimal range (e.g., 40-50 psi) throughout the reaction.[5]

  • Potential Cause: Incomplete reaction.

  • Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[5][7] Reaction times may need to be extended during scale-up.

Problem 2: Formation of colored impurities and difficulty in product purification.
  • Potential Cause: Oxidation of the Methyl 3,4-diaminobenzoate intermediate.

  • Recommended Solution: The diamine is sensitive to air and light.[7] Handle the isolated intermediate quickly and under an inert atmosphere (nitrogen or argon).[7] If possible, use the diamine immediately in the next step without prolonged storage.

  • Potential Cause: Side reactions during cyclization.

  • Recommended Solution: Maintain strict temperature control during the addition of formic acid. Overheating can lead to the formation of tars and other byproducts. Use purified starting materials to avoid introducing impurities that can interfere with the reaction.[7]

  • Potential Cause: Residual colored impurities in the final product.

  • Recommended Solution: During the purification step, add activated carbon to the hot solvent mixture before recrystallization to adsorb colored impurities.[8] Use a pre-heated funnel for hot filtration to prevent premature crystallization.[8]

Problem 3: Cyclization reaction is sluggish or does not go to completion.
  • Potential Cause: Incorrect stoichiometry or insufficient heating.

  • Recommended Solution: Ensure the correct molar ratio of formic acid to the diamine is used.[1] The reaction typically requires heating (e.g., refluxing at 100°C) for several hours to proceed to completion.[1][8] Monitor the reaction by TLC to determine the optimal reaction time.

  • Potential Cause: Presence of water inhibiting the reaction.

  • Recommended Solution: While the reaction produces water, starting with anhydrous reagents and solvents can be beneficial. On a large scale, using a Dean-Stark apparatus to remove water azeotropically could be considered if the reaction stalls.

Data Presentation

Table 1: Summary of Reaction Parameters for Benzimidazole Synthesis & Precursors

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Esterification 3-amino-4-methylbenzoic acid, MethanolThionyl ChlorideMethanolReflux497[6]
Nitration 4-chlorobenzoic acidConc. H₂SO₄, Nitric AcidSulfuric Acid701.5~92[9]
Reduction Methyl 4-methyl-3-nitrobenzoateRaney Nickel, H₂ (50 psi)MethanolRoom Temp8-[6]
Reduction Methyl 4-methyl-3-nitrobenzoatePd/C, H₂ (40-50 psi)MethanolRoom Temp8-24-[5]
Cyclization o-phenylenediamine, Formic acid (90%)NoneNone100285[1]
One-Pot Cycl. Ethyl-3-nitro-4-(propylamino)benzoateSodium DithioniteDMSO-ShortExcellent[4]

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound

Step 1: Reduction of Methyl 4-amino-3-nitrobenzoate

  • Setup: In a suitable hydrogenation reactor (e.g., a Parr shaker), add Methyl 4-amino-3-nitrobenzoate (1.0 eq).

  • Solvent & Catalyst: Add methanol (approx. 15 mL per 1 g of starting material). Under an inert nitrogen atmosphere, carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the starting material).[5]

  • Hydrogenation: Seal the reactor and purge the system multiple times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 40-50 psi.[5]

  • Reaction: Begin vigorous stirring at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 8-16 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to recover all the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield crude Methyl 3,4-diaminobenzoate. This product is often used directly in the next step without further purification due to its instability.

Step 2: Cyclization to this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the crude Methyl 3,4-diaminobenzoate (1.0 eq).

  • Reagent Addition: Add 90% formic acid (approx. 2.0 eq).[1] The addition may be exothermic, so it should be done cautiously, possibly with initial cooling.

  • Reaction: Heat the mixture on a water bath or heating mantle to 100°C and maintain at reflux for 2-4 hours.[1] Monitor the reaction by TLC until the diamine starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then further in an ice bath.

  • Neutralization: Slowly and carefully neutralize the mixture by adding a 10% sodium hydroxide solution until the pH is approximately 7-8. This will cause the crude product to precipitate.[1]

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any residual salts.

  • Purification: Dry the crude solid. Purify by recrystallization from an appropriate solvent system (e.g., methanol/water or ethanol/water) to obtain pure this compound.

Visualizations

cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediate Intermediate cluster_end Final Product & Purification SM1 Methyl 4-amino-3-nitrobenzoate Step1 Step 1: Catalytic Hydrogenation (Reduction) SM1->Step1 SM2 Hydrogen Gas SM2->Step1 SM3 Formic Acid Step2 Step 2: Cyclization SM3->Step2 Catalyst Pd/C or Raney Ni Catalyst->Step1 IM1 Methyl 3,4-diaminobenzoate Step1->IM1 Isolate crude intermediate FP Crude Product Step2->FP IM1->Step2 Purify Recrystallization FP->Purify Final Pure Methyl Benzimidazole-5-carboxylate Purify->Final

Caption: Experimental workflow for the two-step synthesis of this compound.

Problem1 Low Yield or Incomplete Reaction Cause1a Inactive Catalyst Problem1->Cause1a Cause1b Poor H₂ Mass Transfer Problem1->Cause1b Cause1c Insufficient Reaction Time/Temp Problem1->Cause1c Problem2 Product Discoloration (Pink/Brown) Cause2a Diamine Intermediate Oxidation Problem2->Cause2a Cause2b Side Reactions from Overheating Problem2->Cause2b Problem3 Poor Purity After Recrystallization Cause3a Co-precipitation of Impurities Problem3->Cause3a Cause3b Inadequate Removal of Colored Species Problem3->Cause3b Solution1a Use Fresh Catalyst / Validate Batch Cause1a->Solution1a Solution1b Increase Agitation / Check Pressure Cause1b->Solution1b Solution1c Monitor by TLC/HPLC / Extend Time Cause1c->Solution1c Solution2a Use Inert Atmosphere / Process Quickly Cause2a->Solution2a Solution2b Control Reagent Addition / Ensure Adequate Cooling Cause2b->Solution2b Solution3a Optimize Recrystallization Solvent & Cooling Rate Cause3a->Solution3a Solution3b Use Activated Carbon Before Filtering Cause3b->Solution3b

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Preventing byproduct formation in the synthesis of METHYL BENZIMIDAZOLE-5-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Methyl Benzimidazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the Phillips condensation reaction. This involves the reaction of Methyl 3,4-diaminobenzoate with formic acid. The reaction proceeds in two main stages: initial N-formylation of one of the amino groups, followed by intramolecular cyclization and dehydration to form the benzimidazole ring.

Q2: What are the potential major byproducts in this synthesis?

Several byproducts can form during the synthesis of this compound. The most common ones include:

  • N,N'-diformylated diamine: Both amino groups of Methyl 3,4-diaminobenzoate can be formylated, leading to the formation of Methyl 3,4-bis(formylamino)benzoate. This byproduct is unable to cyclize to the desired benzimidazole.

  • Unreacted starting material: Incomplete reaction can leave residual Methyl 3,4-diaminobenzoate in the final product.

  • Polymeric materials: Under harsh acidic conditions and high temperatures, side reactions can lead to the formation of polymeric tars, which can complicate purification and lower the yield.

  • Hydrolysis product: If water is present, especially during workup under acidic or basic conditions, the methyl ester can be hydrolyzed to Benzimidazole-5-carboxylic acid.

Q3: How can I minimize the formation of the N,N'-diformylated byproduct?

The formation of the diformylated byproduct is favored by an excess of formic acid and prolonged reaction times at lower temperatures where cyclization is slow. To minimize its formation, consider the following:

  • Control stoichiometry: Use a controlled excess of formic acid. A molar ratio of approximately 1:1.1 to 1:1.5 of the diamine to formic acid is often a good starting point.

  • Temperature control: After the initial formylation, ensure the reaction temperature is sufficiently high (typically refluxing in formic acid or a high-boiling solvent) to promote the intramolecular cyclization, which is generally faster at higher temperatures than the second formylation.

Q4: What is the role of the acid catalyst in this reaction?

Formic acid acts as both a reactant and an acid catalyst. The acidic environment protonates the carbonyl group of the formyl intermediate, making it more electrophilic and facilitating the nucleophilic attack by the second amino group to close the imidazole ring. In some protocols, a stronger acid like hydrochloric acid is added to further catalyze the cyclization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Formation of significant amounts of byproducts (e.g., diformylated intermediate). 3. Product loss during workup and purification.1. Monitor the reaction by TLC to ensure the disappearance of the starting material. If the reaction has stalled, consider increasing the temperature or reaction time. 2. Optimize the stoichiometry of formic acid and the reaction temperature profile. 3. Ensure proper pH adjustment during precipitation of the product. Use appropriate recrystallization solvents to minimize loss.
Presence of a Major Impurity with a Higher Polarity than the Product (Observed by TLC) This is likely unreacted Methyl 3,4-diaminobenzoate.Increase the reaction time or temperature to drive the reaction to completion.
Presence of a Major Impurity with a Similar Polarity to the Product This could be the N,N'-diformylated byproduct.Carefully control the amount of formic acid used. Employing a higher reaction temperature for a shorter duration can favor cyclization over diformylation. Purification via column chromatography may be necessary.
Product is a Dark, Tarry Substance Formation of polymeric byproducts due to excessive heating or highly acidic conditions.Avoid excessively high temperatures. If using a strong acid catalyst, ensure it is added in a controlled manner. Consider using a milder reaction medium.
Product Oily and Difficult to Crystallize Presence of impurities that inhibit crystallization.Purify the crude product using column chromatography before attempting crystallization. Ensure all solvent from the reaction is removed prior to crystallization.
Hydrolysis of the Methyl Ester Group Presence of water during the reaction or workup, especially under strong acidic or basic conditions for prolonged periods.Use anhydrous reagents and solvents. During workup, minimize the time the product is in contact with strong aqueous acid or base.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4-diaminobenzoate

This protocol describes the esterification of 3,4-diaminobenzoic acid.

Materials:

  • 3,4-diaminobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Procedure using Thionyl Chloride:

  • Suspend 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in anhydrous methanol (15.0 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise to the stirred suspension over 10 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash it sequentially with saturated aqueous sodium bicarbonate solution, brine, and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield Methyl 3,4-diaminobenzoate as a solid.

Procedure using Sulfuric Acid:

  • Add 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) to 50 mL of methanol in a round-bottom flask and stir to dissolve.

  • Carefully add concentrated sulfuric acid (19.6 g, 0.2 mol) to the solution.

  • Heat the mixture at 90°C for 12 hours.

  • After completion, distill off the methanol under reduced pressure.

  • Pour the residue into ice water to precipitate the product.

  • Collect the solid by suction filtration and dry to obtain Methyl 3,4-diaminobenzoate.

Protocol 2: Synthesis of this compound

This protocol details the cyclization of Methyl 3,4-diaminobenzoate with formic acid.

Materials:

  • Methyl 3,4-diaminobenzoate

  • Formic acid (98-100%)

  • 10% Sodium hydroxide solution

  • Decolorizing carbon

Procedure:

  • In a round-bottom flask, place Methyl 3,4-diaminobenzoate (0.5 mole equivalent).

  • Add formic acid (0.75 mole equivalent).

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling, slowly add 10% sodium hydroxide solution with stirring until the mixture is just alkaline to litmus paper. This will precipitate the crude product.

  • Collect the crude this compound by suction filtration.

  • For purification, dissolve the crude product in boiling water.

  • Add a small amount of decolorizing carbon and digest for 15 minutes.

  • Filter the hot solution to remove the carbon.

  • Allow the filtrate to cool to 10-15°C to crystallize the pure product.

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry at 100°C.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity

Parameter Condition A Condition B Condition C
Diamine:Formic Acid Ratio 1 : 1.21 : 21 : 1.2
Temperature 100°C80°C120°C
Reaction Time 2 hours4 hours1.5 hours
Yield of this compound ~85%~70%~82%
Major Byproduct MinimalN,N'-diformylated (~15%)Minor polymeric material

Note: The data in this table is illustrative and based on general principles of benzimidazole synthesis. Actual results may vary.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A Methyl 3,4-diaminobenzoate C N-formyl Intermediate A->C N-Formylation B Formic Acid B->C D Methyl Benzimidazole- 5-carboxylate C->D Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Byproduct_Formation cluster_pathways Reaction Pathways cluster_products Products A Methyl 3,4-diaminobenzoate B Desired Pathway: Monofornylation -> Cyclization A->B Controlled Formic Acid, High Temp C Side Pathway: Diformylation A->C Excess Formic Acid, Low Temp D Methyl Benzimidazole- 5-carboxylate (Desired) B->D E Methyl 3,4-bis(formylamino)benzoate (Byproduct) C->E

Caption: Desired reaction pathway versus a common side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze by TLC Start->TLC Unreacted Unreacted Starting Material Present? TLC->Unreacted Increase_Conditions Increase Reaction Time / Temperature Unreacted->Increase_Conditions Yes Byproduct Unknown Byproduct Present? Unreacted->Byproduct No Increase_Conditions->TLC Optimize Optimize Stoichiometry & Temperature Byproduct->Optimize Yes Purify Purify via Column Chromatography or Recrystallization Byproduct->Purify No Optimize->TLC End Pure Product Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Validation & Comparative

Comparative Efficacy of Methyl Benzimidazole-5-Carboxylate Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of a promising class of anti-cancer agents.

Methyl benzimidazole-5-carboxylate derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating considerable potential in the development of novel anticancer therapeutics. These compounds exhibit diverse mechanisms of action, including the inhibition of tubulin polymerization, topoisomerase II activity, and key signaling kinases, leading to potent cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of the efficacy of various derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values of selected this compound derivatives against various human cancer cell lines. This data highlights the structure-activity relationships and the varying potency of different substitutions on the core benzimidazole structure.

Compound IDDerivative ClassCancer Cell LineGI₅₀ (µM)IC₅₀ (µM)Reference
1h 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acidMDA-MB-46812.85-[1]
MDA-MB-23111.85-[1]
MCF79.23-[1]
2e Methyl 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylateMDA-MB-4686.23-[1]
MDA-MB-2314.09-[1]
MCF70.18-[1]
12b Novel Indazole and Benzimidazole AnalogueA2780/T (paclitaxel-resistant)-0.0097[2]
A2780S (parental)-0.0062[2]
7n Benzimidazole DerivativeSK-Mel-28-2.55 - 17.89[3]
7u Benzimidazole DerivativeSK-Mel-28-2.55 - 17.89[3]
12p Benzimidazole substituted spirocyclopropyl oxindoleMCF-7-3.14[3]
4c Benzimidazole-based derivativeNCI-60 Panel (Leukemia)Selective-[4]
4e Benzimidazole-based derivativeNCI-60 Panel--[4]

Key Mechanisms of Action

This compound derivatives exert their anticancer effects through several well-defined molecular mechanisms. Understanding these pathways is crucial for the rational design of more potent and selective drug candidates.

Tubulin Polymerization Inhibition

A primary mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6] These compounds often bind to the colchicine site on β-tubulin, preventing the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[6]

G cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Disruption leads to Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

Topoisomerase II Inhibition

Certain derivatives of benzimidazole-5-carboxylic acid function as topoisomerase II inhibitors.[7] Topoisomerase II is a crucial enzyme that alters DNA topology, and its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. The growth-inhibitory effect of some of these compounds has been shown to be similar to that of established topoisomerase II inhibitors like etoposide and doxorubicin.[7]

G DNA Replication/Transcription DNA Replication/Transcription Topoisomerase II Topoisomerase II DNA Replication/Transcription->Topoisomerase II requires DNA Strand Break & Religation DNA Strand Break & Religation Topoisomerase II->DNA Strand Break & Religation mediates DNA Damage DNA Damage Topoisomerase II->DNA Damage Inhibition leads to Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Topoisomerase II inhibits Apoptosis Apoptosis DNA Damage->Apoptosis

Figure 2: Inhibition of Topoisomerase II by benzimidazole derivatives.

Dual EGFR and BRAFV600E Inhibition

A novel class of benzimidazole-based derivatives has been developed to dually inhibit Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase.[4] These two proteins are critical components of signaling pathways that drive cell proliferation and survival in many cancers. Dual inhibition offers a promising strategy to overcome resistance mechanisms that can arise from targeting a single pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound derivatives.

Synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters

A series of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters can be synthesized and examined for their antiproliferative effects against various breast cancer cell lines.[1]

General Procedure:

  • Condensation: Substituted benzaldehydes are condensed with 3,4-diaminobenzoic acid in the presence of an oxidizing agent, such as sodium metabisulfite, in a suitable solvent like dimethylformamide (DMF) to yield the corresponding 2-(substituted phenyl)-3H-benzo[d]imidazole-5-carboxylic acid.[4]

  • Esterification: The resulting carboxylic acid derivatives are then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce the methyl ester derivatives.

  • Purification: The synthesized compounds are purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the final products is confirmed by spectroscopic methods including IR, ¹H NMR, and mass spectrometry.[8]

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The GI₅₀ values are calculated from the dose-response curves generated using appropriate software (e.g., GraphPad Prism).[1]

G Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Add MTT Add MTT Incubate->Add MTT Incubate for Formazan Formation Incubate for Formazan Formation Add MTT->Incubate for Formazan Formation Solubilize Formazan Solubilize Formazan Incubate for Formazan Formation->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate GI50 Calculate GI50 Measure Absorbance->Calculate GI50 End End Calculate GI50->End

Figure 3: Workflow for a typical in vitro antiproliferative MTT assay.

Conclusion

The diverse mechanisms of action and potent in vitro and in vivo efficacy of this compound derivatives underscore their potential as a versatile scaffold for the development of next-generation anticancer agents. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel derivatives will be crucial in translating the promise of these compounds into clinical applications.

References

A Comparative Guide to HPLC Validation for Purity Analysis of Methyl Benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of ensuring product quality, safety, and efficacy. Methyl benzimidazole-5-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of its purity, complete with detailed experimental protocols and supporting data.

The selection of an appropriate HPLC method is critical for resolving the main compound from potential impurities. Here, we compare a conventional Reversed-Phase HPLC (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, offering alternative selectivity for polar compounds.

Comparative Analysis of HPLC Methods

The choice between RP-HPLC and HILIC often depends on the polarity of the analyte and its potential impurities. While RP-HPLC is a robust and widely used technique, HILIC can provide better retention and separation for more polar compounds that are not well-retained on traditional C18 columns.

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation based on partitioning between a water-enriched layer on the stationary phase and a less polar mobile phase.
Stationary Phase C18 (octadecylsilyl) silica gel, 5 µm, 4.6 x 250 mmSilica-based with a polar functional group (e.g., amide), 5 µm, 4.6 x 250 mm
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in WaterIsocratic elution with Acetonitrile and Ammonium Acetate buffer (pH 4.5)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 285 nm285 nm
Column Temperature 30°C35°C
Injection Volume 10 µL10 µL
Advantages Highly robust, versatile, and widely available.Enhanced retention of polar analytes, alternative selectivity.
Disadvantages May show poor retention for very polar impurities.Requires careful mobile phase preparation and column equilibration.

Experimental Protocols

Detailed methodologies for both HPLC methods are provided below. These protocols are based on established practices for the analysis of benzimidazole derivatives and are designed to meet the validation requirements set by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Method A: Reversed-Phase HPLC (RP-HPLC)

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: C18 (octadecylsilyl) silica gel, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 285 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve 100 mg of the this compound sample in 100 mL of the diluent.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

1. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Amide-based HILIC column, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 90:10 (v/v) Acetonitrile and 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection: 285 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of Acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve 100 mg of the this compound sample in 100 mL of Acetonitrile.

HPLC Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method for purity analysis, in accordance with ICH guidelines.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition (ICH Q2(R2)) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery Studies) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness solution_stability Solution Stability protocol->solution_stability validation_report Validation Report Generation specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report solution_stability->validation_report method_implementation Routine Use validation_report->method_implementation

Caption: Workflow for HPLC method validation.

Quantitative Data Summary

The following table summarizes the validation parameters for the two proposed HPLC methods. The data demonstrates that both methods are suitable for the intended purpose of purity analysis of this compound.

Validation ParameterMethod A: RP-HPLCMethod B: HILICICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%99.2% - 101.1%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.1%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.2%≤ 1.5%≤ 2.0%
Limit of Detection (LOD) 0.01%0.02%Reportable
Limit of Quantitation (LOQ) 0.03%0.06%Reportable
Specificity No interference from blank, placebo, or degradation products.No interference from blank, placebo, or degradation products.Peak purity > 0.99
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C).System suitability parameters met.

Note: The data presented in this table is representative and based on typical performance for these types of HPLC methods. Actual results may vary depending on the specific instrumentation, reagents, and sample matrix.

Conclusion

Both the Reversed-Phase HPLC and HILIC methods demonstrate suitability for the purity analysis of this compound, meeting the validation criteria set forth by ICH guidelines.[3] The RP-HPLC method offers robustness and is a good starting point for most laboratories. The HILIC method provides an excellent alternative with different selectivity, which can be particularly advantageous for separating polar impurities that may not be well-resolved by RP-HPLC. The choice between the two methods should be based on the specific impurity profile of the sample and the available instrumentation.

References

A Spectroscopic Showdown: Differentiating Methyl Benzimidazole-5-carboxylate and Its 6-Carboxylate Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of methyl 1H-benzimidazole-5-carboxylate and methyl 1H-benzimidazole-6-carboxylate. This guide provides a detailed analysis of their mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic data, supported by experimental protocols.

The subtle shift of a methyl carboxylate group on the benzimidazole scaffold, from position 5 to 6, gives rise to two distinct isomers with potentially different biological activities and physicochemical properties. For researchers in drug discovery and materials science, the ability to unequivocally distinguish between methyl 1H-benzimidazole-5-carboxylate and methyl 1H-benzimidazole-6-carboxylate is paramount. This guide offers a side-by-side spectroscopic comparison to facilitate their accurate identification.

Executive Summary of Spectroscopic Data

The key distinguishing features in the spectroscopic data of the two isomers are summarized below. Detailed experimental data and interpretations are provided in the subsequent sections.

Spectroscopic TechniqueMethyl 1H-benzimidazole-5-carboxylateMethyl 1H-benzimidazole-6-carboxylateKey Differentiating Features
Mass Spectrometry (MS) Molecular Ion [M+H]⁺: m/z 177[1]Molecular Ion [M]⁺: m/z 176The protonated molecular ion is readily observed for the 5-isomer.
¹H NMR Predicted aromatic protons with distinct splitting patterns.Aromatic protons with specific integration and coupling constants.The substitution pattern on the benzene ring leads to unique chemical shifts and coupling constants for the aromatic protons of each isomer.
¹³C NMR Predicted distinct chemical shifts for aromatic and carbonyl carbons.Carbonyl Carbon (C=O): 165.5–167.1 ppm[2]The position of the ester group influences the electronic environment and thus the chemical shifts of the surrounding carbon atoms.
Infrared (IR) Spectroscopy Predicted characteristic N-H, C=O, and aromatic C-H stretching vibrations.C-H Stretching: ~3050 cm⁻¹; C-C Stretching: 1685–1530 cm⁻¹[2]While many bands will be similar, subtle shifts in the fingerprint region and in the C=O stretching frequency may be observed.

Mass Spectrometry: A Tale of Two Ions

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry provides a rapid method to determine the molecular weight of the isomers.

Methyl 1H-benzimidazole-5-carboxylate typically exhibits a protonated molecular ion peak ([M+H]⁺) at an m/z of 177 in ESI-MS[1].

Methyl 1H-benzimidazole-6-carboxylate , with the same molecular formula of C₉H₈N₂O₂, has a molecular weight of 176.17 g/mol . Its mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 176.

The fragmentation patterns of both isomers under EI conditions would likely involve characteristic losses of the methoxy group (-OCH₃) and the carbonyl group (-CO), providing further structural clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Isomeric Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of these isomers. The substitution pattern on the benzene ring results in distinct chemical shifts and coupling patterns for the aromatic protons and carbons.

¹H NMR Spectroscopy

Methyl 1H-benzimidazole-5-carboxylate: While a complete experimental spectrum was not found in the literature, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show:

  • A downfield singlet for the N-H proton of the imidazole ring (typically > 12 ppm).

  • A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

  • Three distinct aromatic protons with splitting patterns corresponding to their relative positions.

Methyl 1H-benzimidazole-6-carboxylate: The ¹H NMR spectrum of this isomer has been reported and shows a three-proton singlet for the methyl ester functionality in the range of 3.67–3.84 ppm[2]. The aromatic protons will exhibit specific integration and coupling constant values characteristic of the 1,2,4-trisubstituted benzene ring system[2].

¹³C NMR Spectroscopy

Methyl 1H-benzimidazole-5-carboxylate: The key feature in the ¹³C NMR spectrum would be the chemical shift of the carbonyl carbon of the ester group, alongside the distinct signals for the aromatic carbons.

Methyl 1H-benzimidazole-6-carboxylate: The carbonyl carbon (C=O) of the ester group has been identified in the range of 165.5–167.1 ppm[2]. The remaining carbon signals are observed in the aromatic region, and their specific shifts are dependent on the substitution pattern[2].

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in the molecules. Both isomers will exhibit characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.

Methyl 1H-benzimidazole-5-carboxylate: The IR spectrum is expected to show:

  • A broad N-H stretching band in the region of 3200-3400 cm⁻¹.

  • A strong C=O stretching band for the ester group, typically around 1700-1725 cm⁻¹.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region.

Methyl 1H-benzimidazole-6-carboxylate: Experimental data indicates C-H stretching vibrations around 3050 cm⁻¹ and C-C stretching bands in the range of 1685–1530 cm⁻¹[2].

While the overall IR spectra will be similar, subtle differences in the positions and intensities of the absorption bands in the "fingerprint" region (below 1500 cm⁻¹) can be used to distinguish between the two isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the methyl benzimidazole-carboxylate isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid may be added to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Isomer_5 Methyl 1H-benzimidazole-5-carboxylate MS Mass Spectrometry Isomer_5->MS NMR NMR Spectroscopy Isomer_5->NMR IR IR Spectroscopy Isomer_5->IR Isomer_6 Methyl 1H-benzimidazole-6-carboxylate Isomer_6->MS Isomer_6->NMR Isomer_6->IR MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data Comparison Side-by-Side Data Comparison MS_Data->Comparison NMR_Data->Comparison IR_Data->Comparison Identification Unambiguous Isomer Identification Comparison->Identification

References

Cross-Reactivity of Methyl Benzimidazole-5-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of analogs of methyl benzimidazole-5-carboxylate, a core scaffold in various pharmacologically active compounds. Understanding the cross-reactivity profile is crucial for the development of specific immunoassays and for predicting potential off-target effects in drug discovery. This document summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways.

Data Presentation: Cross-Reactivity of Benzimidazole Analogs

The following tables summarize the cross-reactivity of various benzimidazole derivatives, primarily focusing on data from enzyme-linked immunosorbent assays (ELISA). The data presented here is largely based on studies of commercially significant benzimidazoles, such as the anthelmintic fenbendazole and the fungicide carbendazim (methyl 2-benzimidazolecarbamate), which serve as structural proxies for this compound analogs. Cross-reactivity is typically expressed as a percentage relative to the primary analyte the assay was designed for.

Table 1: Cross-Reactivity of Fenbendazole and its Metabolites in a Competitive ELISA

CompoundStructureCross-Reactivity (%)
Fenbendazole (Reference)100
Oxfendazole (Fenbendazole sulfoxide)MetaboliteHigh
Fenbendazole sulfoneMetabolite13

Table 2: Cross-Reactivity of Carbendazim and Related Compounds in a Competitive ELISA

CompoundStructureCross-Reactivity (%)
Carbendazim (Methyl 2-benzimidazolecarbamate) (Reference)100
BenomylPrecursorHigh
ThiabendazoleAnalogModerate
2-AminobenzimidazoleMetaboliteLow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. The following are representative protocols for competitive ELISA and Surface Plasmon Resonance (SPR), two common techniques for assessing the binding specificity of small molecules.

Competitive Indirect ELISA Protocol for Benzimidazole Analogs

This protocol is designed to determine the cross-reactivity of various benzimidazole analogs against a specific anti-benzimidazole antibody.

  • Coating: A 96-well microtiter plate is coated with a conjugate of a benzimidazole hapten and a carrier protein (e.g., ovalbumin, OVA) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

  • Blocking: To prevent non-specific binding, the wells are blocked with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1-2 hours at room temperature.

  • Washing: The plate is washed again as described in step 2.

  • Competitive Reaction: A mixture of the anti-benzimidazole primary antibody and either the standard (e.g., this compound) or a competing analog at various concentrations is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: A species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). A standard curve is generated by plotting the absorbance versus the concentration of the standard. The concentrations of the analogs that cause 50% inhibition (IC50) are determined from their respective dose-response curves. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Standard / IC50 of Analog) x 100.

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a target protein in real-time.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

  • Ligand Immobilization: The target protein (e.g., a specific antibody or a target enzyme) is immobilized on the sensor chip surface.

  • Analyte Injection: A series of concentrations of the this compound analog (the analyte) are injected over the sensor surface.

  • Data Acquisition: The binding of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the sensor surface. This generates a sensorgram showing the association and dissociation phases of the interaction.

  • Regeneration: The sensor surface is regenerated by injecting a solution that removes the bound analyte without damaging the immobilized ligand.

  • Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Lower KD values indicate higher binding affinity. Cross-reactivity can be inferred by comparing the KD values of different analogs for the same target.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives are known to interact with various biological pathways. Their primary mechanism of action as anthelmintics involves the disruption of microtubule polymerization. In other contexts, they have been shown to act as kinase inhibitors, influencing signaling cascades crucial in cell proliferation and inflammation.

experimental_workflow cluster_elisa Competitive ELISA Workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow elisa_start Start coat Coat Plate with Benzimidazole-OVA Conjugate elisa_start->coat wash1 Wash coat->wash1 block Block Wells wash1->block wash2 Wash block->wash2 compete Add Antibody + (Standard or Analog) wash2->compete wash3 Wash compete->wash3 sec_ab Add HRP-Secondary Antibody wash3->sec_ab wash4 Wash sec_ab->wash4 substrate Add Substrate wash4->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read analyze Analyze Data (IC50 & %CR) read->analyze elisa_end End analyze->elisa_end spr_start Start activate Activate Sensor Chip spr_start->activate immobilize Immobilize Target Protein activate->immobilize inject Inject Analogs (Varying Concentrations) immobilize->inject acquire Acquire Sensorgram Data inject->acquire regenerate Regenerate Surface acquire->regenerate spr_analyze Analyze Data (ka, kd, KD) regenerate->spr_analyze spr_end End spr_analyze->spr_end

Figure 1: Generalized workflows for Competitive ELISA and SPR experiments.

signaling_pathway cluster_tubulin Microtubule Polymerization Inhibition cluster_kinase Kinase Inhibition Pathway tubulin β-Tubulin microtubule Microtubule Assembly tubulin->microtubule bzd Benzimidazole Analog bzd->tubulin Binds to inhibit Inhibition inhibit->microtubule disruption Disruption of Cellular Processes (e.g., Mitosis, Transport) microtubule->disruption Leads to kinase Protein Kinase (e.g., EGFR, VEGFR) substrate Substrate Protein kinase->substrate atp ATP atp->kinase bzd_kinase Benzimidazole Analog bzd_kinase->kinase Binds to ATP-binding site inhibit_kinase Inhibition p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling (Proliferation, Angiogenesis) p_substrate->downstream inhibit_kinase->p_substrate

Figure 2: Key mechanisms of action for benzimidazole derivatives.

Conclusion

The cross-reactivity of this compound analogs is a critical parameter in the development of specific diagnostic tools and targeted therapeutics. While direct comparative data for a wide range of these specific analogs is limited in publicly available literature, studies on structurally similar benzimidazoles like fenbendazole and carbendazim provide valuable insights. The primary mechanism of action for many benzimidazoles involves the disruption of microtubule dynamics, though inhibition of various kinase signaling pathways is also a recognized mode of action. The experimental protocols provided herein offer a foundation for conducting rigorous cross-reactivity and binding affinity studies. Further research focusing on the systematic evaluation of a library of this compound analogs is warranted to build a comprehensive structure-activity relationship database for this important chemical class.

Establishing a Reference Standard for Methyl Benzimidazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a well-characterized reference standard is a critical prerequisite for the accurate and reproducible analysis of any compound in research and development. This guide provides a comprehensive framework for establishing a reference standard for Methyl Benzimidazole-5-carboxylate (CAS No. 26663-77-4). It compares the typical analytical data available for commercially sourced materials with the requirements for a robust reference standard and provides detailed experimental protocols for key analytical techniques.

Physicochemical Properties: Commercial Grade vs. Reference Standard

A reference standard requires more extensive characterization than typical commercial-grade material. The following table compares the typical data provided by commercial suppliers with the recommended data for a qualified reference standard.

Parameter Typical Commercial Data Recommended Reference Standard Data
Appearance White to off-white or light yellow powder/crystalA detailed description of the solid-state form (e.g., crystalline, amorphous) and color.
Identity Conforms to structure (method often not specified)Confirmed by 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.
Purity (Assay) ≥98% (often by GC or Titration)Quantified by a validated, stability-indicating HPLC method, typically >99.5%. Purity by qNMR is also recommended.
Melting Point 139-143 °CA sharp melting range, determined by a calibrated apparatus (e.g., DSC).
Solubility General qualitative informationQuantitative solubility data in various relevant solvents (e.g., water, buffers, organic solvents).
Water Content Not always specifiedDetermined by Karl Fischer titration.
Residual Solvents Not always specifiedQuantified by Headspace GC-MS.
Inorganic Impurities Not always specifiedDetermined by sulfated ash/residue on ignition.

Analytical Methods and Experimental Protocols

The following section details the experimental protocols necessary for the comprehensive characterization of this compound as a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Select Column (e.g., C18, 5 µm, 4.6x250 mm) B Prepare Mobile Phase (e.g., ACN:Water gradient) A->B C Prepare Sample Solution (e.g., 1 mg/mL in Methanol) B->C D Optimize Separation (Gradient, Flow Rate, Temp) C->D Inject E Method Validation (Linearity, Accuracy, Precision) D->E F Assay Calculation E->F Synthesis_Workflow Start 1H-Benzimidazole-5-carboxylic acid + Methanol Reaction Reflux (12h) Start->Reaction Reagent Thionyl Chloride (SOCl2) Reagent->Reaction Workup Quench with NaHCO3 Extract with Ethyl Acetate Reaction->Workup Purification Dry, Filter, Concentrate Workup->Purification Product This compound Purification->Product

In Vitro Activity of Methyl Benzimidazole-5-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Derivatives of methyl benzimidazole-5-carboxylate, a key intermediate, have demonstrated a wide spectrum of biological activities, including potent antimicrobial and anticancer effects. This guide provides a comparative analysis of the in vitro activity of various this compound derivatives, supported by experimental data and detailed protocols to assist in ongoing research and development efforts.

Antimicrobial Activity

A study by Yildiz et al. explored the synthesis and antimicrobial properties of a series of novel methyl or ethyl 1H-benzimidazole-5-carboxylate derivatives. These compounds, featuring amide or amidine groups at the C-2 position, were evaluated for their efficacy against a panel of bacteria and one fungal strain.

Comparative Antimicrobial Data

The minimum inhibitory concentrations (MICs) of these derivatives were determined and are summarized in the table below. Notably, the aromatic amidine derivatives demonstrated the most potent antibacterial activity, particularly against methicillin-resistant strains.[3]

CompoundRR'S. aureus (MRSA) MIC (µg/mL)S. epidermidis (MRSE) MIC (µg/mL)S. faecalis MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
13f H4-Cl0.390.39>100>100>100
13g H4-F1.560.78>100>100>100
13h H4-CH30.780.39>100>100>100

Data sourced from Yildiz et al.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity was assessed using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to achieve a stock concentration.

  • Bacterial and Fungal Strains: The microorganisms tested included Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, methicillin-resistant S. epidermidis (MRSE), Enterococcus faecalis, Escherichia coli, and Candida albicans.

  • Assay:

    • Serial twofold dilutions of the compounds were prepared in Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for yeast.

    • The agar plates were inoculated with the microbial suspensions.

    • The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for C. albicans.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis stock Compound Stock (in DMSO) dilutions Serial Dilutions in Agar stock->dilutions Dilute plates Inoculate Agar Plates dilutions->plates strains Microbial Strains (Bacteria & Yeast) strains->plates incubation Incubate Plates (24-48h) plates->incubation observation Observe for Visible Growth incubation->observation mic Determine MIC observation->mic

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Benzimidazole-5-carboxylic acid derivatives have also been investigated for their potential as anticancer agents. A study focused on their role as topoisomerase II inhibitors, a key target in cancer therapy.

Comparative Anticancer Data

The growth-inhibitory activity of novel N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their transition metal complexes was evaluated against a panel of human cancer cell lines.[4] Compounds 6-9 demonstrated potent activity, with a growth-inhibitory effect similar to the established anticancer drugs etoposide and doxorubicin.[4]

CompoundDescriptionMean GI50 (µM)
6 1-(5(or 6)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride< 10
7 Cu2+ complex of compound 6< 10
8 Co2+ complex of compound 6< 10
9 Zn2+ complex of compound 6< 10

Data represents a summary of findings from Ismail et al.[4]

Experimental Protocol: Topoisomerase II Inhibition Assay

The ability of the compounds to inhibit topoisomerase II was assessed using a DNA relaxation assay.

  • Reaction Mixture: The assay mixture contained supercoiled plasmid DNA (pBR322), human topoisomerase II, and the test compound at various concentrations in an assay buffer.

  • Incubation: The reaction mixture was incubated at 37°C for 30 minutes.

  • Termination: The reaction was stopped by adding a stop solution containing SDS and proteinase K.

  • Analysis: The DNA was separated by agarose gel electrophoresis.

  • Inhibition Assessment: The inhibition of topoisomerase II activity was determined by the reduction in the amount of relaxed DNA compared to the control. Compounds 6 and 8 were found to inhibit topoisomerase II at a concentration 10 times lower than etoposide.[4]

G cluster_pathway Topoisomerase II Mediated DNA Relaxation cluster_inhibition Inhibition by Benzimidazole Derivatives TopoII Topoisomerase II Supercoiled_DNA Supercoiled DNA TopoII->Supercoiled_DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Relaxation Inhibitor Benzimidazole Derivative Inhibitor->TopoII Binds to & Inhibits

Inhibition of Topoisomerase II by benzimidazole derivatives.

Conclusion

Derivatives of this compound exhibit significant potential in both antimicrobial and anticancer applications. The presented data highlights the potent activity of specific amidine derivatives against resistant bacterial strains and the efficacy of certain N-substituted derivatives as topoisomerase II inhibitors. The provided experimental protocols offer a foundation for further investigation and development of this versatile chemical scaffold. Future studies should aim for head-to-head comparisons of a wider range of derivatives under standardized conditions to establish a more comprehensive structure-activity relationship.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Benzimidazole-5-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of benzimidazole-5-carboxylate analogs, detailing their structure-activity relationships (SAR) across various therapeutic targets. This document summarizes key quantitative data, outlines experimental protocols for pivotal assays, and visualizes essential biological pathways and workflows to facilitate the rational design of more potent and selective drug candidates.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic placement of a carboxylate group at the 5-position of the benzimidazole ring has proven to be a critical anchor for activity, influencing potency, selectivity, and pharmacokinetic properties. This guide delves into the SAR of this specific class of compounds, highlighting how modifications to different positions of the benzimidazole core and the carboxylate moiety impact their biological activity as kinase inhibitors, anticancer agents, and antimicrobial compounds.

Comparative Analysis of Biological Activity

The biological activity of benzimidazole-5-carboxylate analogs is profoundly influenced by the nature and position of substituents on the benzimidazole ring system. The following tables summarize the quantitative data from various studies, offering a comparative overview of the potency of different analogs against key biological targets.

Kinase Inhibitors

Benzimidazole-5-carboxylate derivatives have emerged as potent inhibitors of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases.

Table 1: SAR of Benzimidazole-5-Carboxylate Analogs as Kinase Inhibitors

Compound IDR1-Substituent (at N1)R2-Substituent (at C2)Target KinaseIC50 (µM)Reference
1a -HCyclohexyl-methyl-amideItk>10
1b -HPhenyl-amideItk1.2
1c -H4-Fluorophenyl-amideItk0.45
1d Isopropyl4-Amino-6-ether linkedERK5Not specified

This table is a representative summary. For a complete dataset, please refer to the cited literature.

The data reveals that the nature of the amide substituent at the 5-carboxylate position significantly impacts the inhibitory activity against Inducible T-cell Kinase (Itk). A simple cyclohexyl-methyl-amide shows weak activity, while the introduction of an aromatic ring, particularly a fluorinated one, markedly enhances potency. This suggests that interactions with a specific pocket of the enzyme are crucial for potent inhibition.

Anticancer Agents

The antiproliferative activity of benzimidazole-5-carboxylates has been demonstrated against a range of cancer cell lines. Modifications at the C2 and N1 positions, as well as the esterification of the carboxylate group, have been key strategies in optimizing anticancer efficacy.

Table 2: SAR of Benzimidazole-5-Carboxylate Analogs as Anticancer Agents

Compound IDR1-Substituent (at N1)R2-Substituent (at C2)Cancer Cell LineGI50 (µM)Reference
MBIC -H2-(5-fluoro-2-hydroxyphenyl)MCF-7 (Breast)Not specified
2a -Benzyl4-Hydroxy arylamideA-549 (Lung)10.69 ± 0.14
2b -Benzyl4-Hydroxy arylamideDU-145 (Prostate)13.89 ± 0.74
2c -Benzyl4-Hydroxy arylamideMCF-7 (Breast)7.01 ± 0.20

GI50 represents the concentration causing 50% growth inhibition. This table is a representative summary.

Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate (MBIC) has been identified as a microtubule inhibitor, particularly active against breast cancer cells. Further studies on 1-benzyl-1H-benzimidazole derivatives indicate that a 4-hydroxy arylamide moiety at the C2 position confers potent anticancer activity across multiple cell lines, with notable efficacy against breast cancer.

Antimicrobial Agents

Benzimidazole-5-carboxylate analogs have also been explored for their activity against various bacterial and fungal pathogens. The derivatization of the carboxylate group into carbohydrazides and subsequent formation of N-arylidene hydrazones has been a fruitful approach in this area.

Table 3: SAR of Benzimidazole-5-Carboxylate Analogs as Antimicrobial Agents

Compound IDR-Substituent on ArylideneTarget OrganismMIC (µg/mL)Reference
7p 4-DimethylaminobenzylideneS. aureus3.12
7p 4-DimethylaminobenzylideneE. coli3.12
7d 4-HydroxybenzylideneA. niger3.12
7f 4-ChlorobenzylideneA. niger3.12
7h 4-NitrobenzylideneA. niger3.12

MIC stands for Minimum Inhibitory Concentration. This table is a representative summary.

A series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides demonstrated significant antimicrobial activity. Notably, compound 7p, with a 4-dimethylaminobenzylidene substituent, exhibited broad-spectrum antibacterial activity. Several analogs also showed potent antifungal activity against Aspergillus niger, with the nature of the substituent on the arylidene ring influencing their efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the SAR studies of benzimidazole-5-carboxylate analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.

Principle: The assay relies on a luciferase-luciferin reaction that produces light in the presence of ATP. The luminescent signal is inversely proportional to kinase activity.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the benzimidazole-5-carboxylate analogs at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Detection: Add a commercially available ATP detection reagent containing luciferase and luciferin.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzimidazole-5-carboxylate analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism.

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the benzimidazole-5-carboxylate analogs in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same growth medium.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Molecular Interactions and Workflows

To further elucidate the relationships and processes described, the following diagrams have been generated using Graphviz.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity cluster_inhibition Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Downstream Signaling Downstream Signaling Phospho_Substrate->Downstream Signaling Inhibitor Benzimidazole-5- Carboxylate Analog Inhibitor->Kinase Binds to ATP-binding site Experimental_Workflow_Anticancer start Start: Synthesized Analogs cell_culture 1. Cancer Cell Line Culture start->cell_culture treatment 2. Treatment with Analogs cell_culture->treatment mtt_assay 3. MTT Assay treatment->mtt_assay data_analysis 4. Data Analysis (IC50/GI50) mtt_assay->data_analysis sar_analysis 5. Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization SAR_Logic_Antimicrobial Core Benzimidazole-5-Carboxylate Core Potency & Selectivity Activity Antimicrobial Activity Core->Activity R1 R1 Substituent (N1) Lipophilicity & Cell Penetration R1->Activity R2 R2 Substituent (C2) Target Interaction R2->Activity Carboxylate_Mod Carboxylate Modification (e.g., Hydrazone) Pharmacokinetics & Target Binding Carboxylate_Mod->Activity

Comparative Guide to Validated Analytical Methods for Methyl Benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification and characterization of Methyl Benzimidazole-5-carboxylate. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines suitable analytical approaches based on methods validated for structurally related benzimidazole derivatives, such as Mebendazole.[1][[“]][3] The information herein is intended to guide researchers in the development and validation of analytical methods tailored to their specific needs.

Comparison of Potential Analytical Methods

The primary analytical techniques suitable for this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods. The choice of method will depend on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, impurity profiling, or metabolic studies).

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes typical performance characteristics for analytical methods that could be adapted for this compound, based on data from related compounds.

ParameterHPLC-UVGC-MSSpectrophotometry (UV-Vis)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Measures absorbance of UV-Visible light by the analyte.
Selectivity/Specificity High; can separate from structurally similar impurities.[1][3]Very High; mass spectrometric detection provides structural information.[4]Low to Moderate; susceptible to interference from other UV-absorbing compounds.
Limit of Detection (LOD) Typically in the ng/mL range.Can reach pg/mL levels, especially with selected ion monitoring (SIM).[5]Generally in the µg/mL range.
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL range.[6]Can reach pg/mL to ng/mL levels.[7]Generally in the µg/mL range.
Linearity (R²) Typically >0.999.[7]Typically >0.999.[5]Typically >0.99.
Accuracy (% Recovery) 98-102% is generally achievable.[1][3]90-110% is common.[5]95-105% can be achieved in simple matrices.
Precision (%RSD) <2% is a common requirement.[1][3]<15% is often acceptable, depending on the application.<5% is generally expected.
Typical Application Purity testing, stability studies, quantification in pharmaceutical formulations.[1][3]Analysis of volatile impurities, genotoxic impurity analysis, metabolic studies.[4][5]Preliminary quantification, dissolution testing, content uniformity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for HPLC and GC methods that can serve as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol is a general guideline and should be optimized and validated for the specific application.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.025 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. A common starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

    • Sample Solution: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a formulated product, an extraction step may be necessary.

  • Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol

This method is suitable for the analysis of volatile impurities or for the compound itself if it is sufficiently volatile or can be derivatized.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Chromatographic Conditions:

    • Column: A capillary column with a stationary phase appropriate for the polarity of the analyte (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: A suitable mass range to cover the expected fragments of the analyte and any internal standards (e.g., m/z 50-550).

  • Sample Preparation and Derivatization:

    • If this compound is not sufficiently volatile, derivatization may be necessary. Silylation is a common technique for compounds with active hydrogens.

    • Samples and standards should be dissolved in a volatile organic solvent.

  • Method Validation: The validation should follow similar principles as for the HPLC method, with a focus on parameters relevant to GC-MS analysis.

Mandatory Visualizations

The following diagrams illustrate key workflows in the context of analytical method validation and selection.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Method Purpose and Scope B Develop Analytical Procedure A->B C Conduct Pre-validation Experiments B->C D Write Validation Protocol C->D E Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Analyze and Document Results E->F G Write Validation Report F->G H Implement for Routine Use G->H

Caption: A general workflow for the validation of an analytical method.

G cluster_1 Decision Tree for Analytical Method Selection Start Start: Define Analytical Requirement Volatility Is the analyte volatile or semi-volatile? Start->Volatility Derivatization Can it be derivatized to be volatile? Volatility->Derivatization No GCMS Consider GC or GC-MS Volatility->GCMS Yes Chromophore Does the analyte have a UV chromophore? Derivatization->Chromophore No Derivatization->GCMS Yes HighSensitivity Is high sensitivity required (trace analysis)? Chromophore->HighSensitivity No HPLCUV Consider HPLC-UV Chromophore->HPLCUV Yes HPLCFluorescence Consider HPLC with Fluorescence Detection HighSensitivity->HPLCFluorescence Consider if fluorescent LCMS Consider LC-MS HighSensitivity->LCMS Yes

Caption: A decision tree to guide the selection of an appropriate analytical method.

References

A Comparative Guide to the Synthesis of Methyl Benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. Methyl benzimidazole-5-carboxylate is a key building block for a variety of pharmacologically active compounds. This guide provides a comparative analysis of common synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows and a relevant biological signaling pathway.

Performance Benchmark of Synthesis Methods

The selection of a synthetic route depends on various factors including yield, reaction time, availability of starting materials, and ease of purification. Below is a summary of different approaches to synthesize this compound and its derivatives.

MethodStarting MaterialsReagents & ConditionsYield (%)Reaction TimeKey Advantages & Disadvantages
One-Pot Reductive Cyclization Ethyl-3-nitro-4-(propylamino)benzoate, 2,4-dichlorobenzaldehydeSodium dithionite, Dimethyl sulfoxide (DMSO)ExcellentShortAdvantages: High efficiency, short reaction time. Disadvantages: Use of a substituted starting material.[1]
Condensation Reaction Methyl 3,4-diaminobenzoate, BenzaldehydeNickel acetate, ChloroformN/AN/AAdvantages: Direct formation of the benzimidazole ring. Disadvantages: Lack of reported yield for this specific reaction.[2]
Fischer-Speier Esterification 1H-Benzimidazole-5-carboxylic acid, MethanolAcid catalyst (e.g., H₂SO₄)HighVariableAdvantages: Simple and common esterification method.[3] Disadvantages: Requires the pre-synthesized carboxylic acid.
Diazomethane Esterification 1H-Benzimidazole-5-carboxylic acidTrimethylsilyldiazomethane (TMS-CHN₂)HighRapidAdvantages: Fast and clean reaction.[4] Disadvantages: TMS-diazomethane is toxic and potentially explosive.

Experimental Protocols

Method 1: One-Pot Nitro-Reductive Cyclization

This method provides an efficient route to substituted methyl benzimidazole-5-carboxylates.

Procedure:

  • To a solution of ethyl-3-nitro-4-(propylamino)benzoate in dimethylsulfoxide (DMSO), add sodium dithionite.

  • Add 2,4-dichlorobenzaldehyde to the reaction mixture.

  • Stir the reaction at an appropriate temperature until completion, monitored by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the desired product.[1]

Method 2: Condensation of Methyl 3,4-diaminobenzoate with Benzaldehyde

This is a direct approach to forming the benzimidazole ring.

Procedure:

  • Dissolve methyl 3,4-diaminobenzoate and benzaldehyde in chloroform.

  • Add nickel acetate as a catalyst.

  • Reflux the reaction mixture for the required duration, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 2-phenyl-1H-benzimidazole-5-carboxylate.[2]

Visualizing the Synthesis and Biological Activity

To better understand the processes, the following diagrams illustrate a general synthetic workflow and a key signaling pathway where a derivative of this compound has shown significant activity.

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Esterification Esterification 3,4-Diaminobenzoic Acid->Esterification Methanol Methanol Methanol->Esterification Methyl 3,4-diaminobenzoate Methyl 3,4-diaminobenzoate Esterification->Methyl 3,4-diaminobenzoate Cyclocondensation Cyclocondensation This compound This compound Cyclocondensation->this compound Methyl 3,4-diaminobenzoate->Cyclocondensation

Caption: General synthetic workflow for this compound.

A derivative of this compound, namely Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a potent anti-cancer agent. It induces apoptosis in hepatocellular carcinoma cells through the activation of the ROS-dependent JNK signaling pathway.[5][6]

SignalingPathway MBIC MBIC ROS Increased ROS Production MBIC->ROS induces JNK JNK Activation ROS->JNK activates Apoptosis Apoptosis JNK->Apoptosis leads to

Caption: MBIC-induced apoptosis via the ROS-JNK signaling pathway.[5][6]

Biological Significance

Benzimidazole derivatives are known to possess a wide range of biological activities. Derivatives of benzimidazole-5-carboxylic acid have been investigated as inhibitors of several kinases, including inducible T-cell kinase (Itk), FMS-like tyrosine kinase 3 (FLT3), and casein kinase 1δ/ε (CK1δ/ε), as well as topoisomerase II inhibitors.[7][8][9][10] This highlights the potential of the this compound scaffold in the development of targeted therapies for various diseases, including cancer and inflammatory disorders. The activation of the JNK signaling pathway by the MBIC derivative, leading to apoptosis, underscores a specific mechanism by which these compounds can exert their anti-cancer effects.[5][6] Further research into the structure-activity relationships of this class of compounds could lead to the development of more potent and selective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Methyl Benzimidazole-5-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Methyl Benzimidazole-5-carboxylate, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a compound utilized in various research applications, requires careful handling throughout its lifecycle, including its final disposal. This guide provides a detailed, step-by-step operational plan for the safe disposal of this chemical, aligning with standard laboratory safety practices and environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation[1].

Required Personal Protective Equipment (PPE):

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical.
Body Protection Laboratory coat or other protective clothingShields skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood. A dust respirator may be necessary if dust generation is unavoidable.Avoids inhalation of potentially harmful dust.

Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation[2].

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash[3][4][5]. Disposal must be carried out in accordance with local, regional, and national regulations[6].

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled waste container[3][7].

  • The container must be made of a material compatible with the chemical and should be sealable to prevent leaks or spills[3][8]. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue[4].

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[3].

2. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms[4][9].

  • The label must also include the date of waste generation, the laboratory of origin (building and room number), and the name and contact information of the principal investigator[4].

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory[9][10].

  • This area should be at or near the point of waste generation and under the control of the laboratory personnel[10].

  • Ensure the container is kept closed at all times, except when adding waste[8][11].

  • Store the waste away from incompatible materials, such as strong oxidizing agents[2][12]. Secondary containment, such as a spill tray, is recommended[3][8].

4. Arranging for Disposal:

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste[4][8].

  • Complete any required waste disposal forms, accurately listing the contents of the container[4].

  • The final disposal of the chemical waste must be conducted at an approved waste disposal plant or facility by authorized personnel[13][14].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor and the EHS department[7].

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust[7].

  • Contain: For dry spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid generating dust. If necessary, moisten the material slightly with an appropriate solvent to prevent it from becoming airborne[2][7][12].

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Place all contaminated materials, including cleaning supplies and PPE, into a sealed container and label it as hazardous waste for disposal[7][8].

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1][13]. If swallowed, call a poison center or doctor immediately[1].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Dedicated, Compatible Container ppe->collect label Label Container: 'Hazardous Waste' Chemical Name, Date, PI Info collect->label store Store Sealed Container in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal at an Approved Facility contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Methyl Benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, procedural guidance for the safe use and disposal of Methyl Benzimidazole-5-carboxylate, a compound utilized in the synthesis of various bioactive molecules.[1] Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The recommended PPE is detailed below.

PPE CategoryEquipment SpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles.[2][3]Protects eyes from dust particles and splashes.
Hand Protection Protective gloves (e.g., nitrile rubber).[3][4][5]Prevents skin contact. Gloves must be inspected before use and disposed of properly after.[2]
Body Protection Wear impervious clothing, such as a lab coat or coveralls, to prevent skin exposure.[2][3][4]Protects skin from accidental spills and contamination.
Respiratory Protection A dust respirator should be used if dust is generated.[4][5] For firefighting, a self-contained breathing apparatus is necessary.[2][3][4]Prevents inhalation of harmful dust particles.

First Aid Measures

In case of accidental exposure, immediate first aid is critical. The following table outlines the necessary steps.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

Handling, Storage, and Disposal

Proper operational and disposal plans are essential for laboratory safety and environmental protection.

AspectProcedure
Handling Handle in a well-ventilated area to avoid the formation of dust and aerosols.[2] Avoid contact with skin, eyes, and clothing.[4][5] Wash hands thoroughly after handling.[2][4][5]
Storage Store in a cool, dry, and well-ventilated place.[2][7] Keep the container tightly closed.[2][4][5][7]
Spill Cleanup For spills, sweep up the material and place it in a suitable, closed container for disposal.[2][3] Avoid generating dust. Ensure adequate ventilation.[2][3]
Disposal Dispose of the waste at a licensed chemical destruction plant or through controlled incineration.[2] Do not discharge into sewer systems or contaminate water.[2] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[2]

Safe Handling Workflow

The following diagram outlines the step-by-step procedure for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Consult Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Compound in a Ventilated Hood B->C Proceed to Handling D Perform Experimental Work C->D E Clean Work Area D->E After Experiment J In Case of Spill or Exposure D->J F Segregate Waste (Solid, Liquid, Sharps) E->F G Dispose of Waste per Institutional & Local Regulations F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I K Follow First Aid Procedures J->K L Notify Supervisor and Safety Officer K->L

Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.